Ethyl-d5 2-Methylbutyrate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
135.22 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2-methylbutanoate |
InChI |
InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i2D3,5D2 |
InChI Key |
HCRBXQFHJMCTLF-ZTIZGVCASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(C)CC |
Canonical SMILES |
CCC(C)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Precision in Potency: Isotopic Purity Specifications for Ethyl-d5 2-Methylbutyrate
Executive Summary
In the precise realm of Stable Isotope Dilution Assays (SIDA), the reliability of quantitative data is inextricably linked to the quality of the internal standard (IS).[1] Ethyl-d5 2-methylbutyrate (CAS: 1082581-95-0) serves as a critical isotopologue for the quantitation of ethyl 2-methylbutyrate, a potent ester characterizing the aroma profiles of premium fruit distillates and serving as a metabolic marker in biological systems.[1][2]
This guide moves beyond generic certificate of analysis (CoA) parameters to establish a rigorous specification framework. It addresses the unique mass spectrometric behavior of this ester—specifically the "convergent fragmentation" risk—and defines the isotopic purity requirements necessary to prevent analytical crosstalk.
Critical Specifications & Chemical Identity
To ensure utility in high-sensitivity GC-MS and LC-MS applications, the material must meet a dual-tier specification: Chemical Purity (absence of foreign substances) and Isotopic Fidelity (absence of interfering isotopologues).[1][2]
Core Identity
| Parameter | Specification |
| Compound Name | Ethyl-d5 2-Methylbutyrate |
| CAS Number | 1082581-95-0 (Labeled) / 7452-79-1 (Unlabeled) |
| Chemical Formula | C |
| Molecular Weight | 135.22 g/mol (Labeled) vs. 130.18 g/mol (Native) |
| Structure | 2-Methylbutyric acid esterified with Ethanol-1,1,2,2,2-d5 |
Isotopic Purity Standards
The industry standard "98 atom % D" is often insufficient for trace analysis.[1] We recommend the following stringent specifications:
| Metric | Specification | Technical Rationale |
| Isotopic Enrichment | Maximizes signal intensity of the M+5 species.[1][2] | |
| D0 Isotopologue | Critical: The presence of unlabeled (d0) species causes direct interference with the analyte signal (false positives).[1][2] | |
| D1-D4 Species | Minimizes spectral skewing and ensures a clean mass shift.[1][2] | |
| Chemical Purity | Prevents matrix contamination from unreacted acid or ethanol.[1][2] |
The "Convergent Fragmentation" Challenge
A common pitfall in using deuterated ethyl esters is the selection of the wrong quantitation ion. In Electron Impact (EI) ionization, ethyl 2-methylbutyrate undergoes a specific fragmentation that can render the "d5" label invisible.[1]
Mechanism of Interference
The base peak for ethyl 2-methylbutyrate is often m/z 102 .[1] This ion arises from the loss of the ethyl group (as ethylene) via a hydrogen rearrangement (McLafferty-like process).[1]
-
Analyte (d0):
-
Standard (d5):
Because the deuterium label is located exclusively on the leaving ethyl group, both the analyte and the standard produce the same m/z 102 fragment. Using this ion for quantitation results in total loss of specificity.[1]
Visualization of the Crosstalk Risk
Figure 1: Fragmentation pathways illustrating the "Convergence Risk" at m/z 102.[1] The d5-label is lost during the formation of the acid ion, making the standard indistinguishable from the analyte if this ion is monitored.
Recommended Quantitation Ions
To maintain specificity, the analytical method must target ions that retain the ethyl group or the molecular ion itself.[1]
-
Primary Quantitation Ion (Quant): m/z 135 (Standard) vs. m/z 130 (Analyte).[1]
-
Secondary Qualifier: m/z 107 (if detectable, corresponds to McLafferty rearrangement of the acid chain, retaining the d5-ethyl) vs. m/z 102 (only if chromatographically separated, which is unlikely). Note: In many EI spectra, m/z 135 is weak; Soft Ionization (CI) is recommended for maximum sensitivity.
Synthesis & Manufacturing Control
The synthesis of Ethyl-d5 2-methylbutyrate is a direct esterification designed to lock the isotopic label onto the molecule without scrambling.[1]
Synthetic Workflow
-
Precursors: 2-Methylbutyric acid (High Purity) + Ethanol-1,1,2,2,2-d5 (>99.5 atom % D).[1][2]
-
Catalysis: Acid-catalyzed (H2SO4 or pTSA) under anhydrous conditions.
-
Purification: Fractional distillation to remove unreacted ethanol-d5 and water.[1]
Quality Control Checkpoints
-
Reaction Monitoring: Ensure complete consumption of the acid to prevent equilibrium back-exchange (though unlikely for alkyl protons, acid protons exchange rapidly but are removed in workup).[1]
-
Anhydrous Processing: Water introduction is minimized to prevent hydrolysis.[1]
Figure 2: Synthesis and Quality Control workflow ensuring high isotopic fidelity.
Analytical Validation Protocol (Self-Validating)
Trustworthiness in data stems from a self-validating protocol.[1][2] The following workflow allows researchers to verify the suitability of the standard before running valuable samples.
Step 1: The "Blank" Injection (D0 Check)[1]
-
Objective: Confirm the standard does not contribute signal to the analyte channel (m/z 130).
-
Method: Inject the IS alone at a high concentration (10x expected analyte level).[1]
-
Acceptance Criteria: Signal at m/z 130 must be < 0.5% of the signal at m/z 135.
Step 2: The "Crosstalk" Check (Reverse)[1]
-
Objective: Confirm the analyte does not contribute to the IS channel (m/z 135).
-
Method: Inject the native analyte at high concentration.[1]
-
Acceptance Criteria: Signal at m/z 135 must be negligible. (Note: Natural C13 isotopes of the analyte (m/z 131, 132) typically do not reach m/z 135, making this direction of interference rare for d5 analogs).
Step 3: Linearity Verification[1]
-
Method: Prepare a calibration curve with constant IS concentration and varying Analyte concentrations.
-
Logic: Plot Ratio (Area 130 / Area 135) vs. Concentration. A non-zero y-intercept suggests D0 contamination in the IS.[1]
References
-
Santa Cruz Biotechnology. Ethyl-d5 2-Methylbutyrate Product Specifications. (Accessed 2023).[1][3] [1][2]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 2-methylbutyrate (Analyte Fragmentation Data). NIST Chemistry WebBook, SRD 69.[1]
-
Pharmaffiliates. Certificate of Analysis Data for Ethyl-d5 2-Methylbutyrate.[1][2]
-
ResolveMass Laboratories. Isotopic Purity Requirements for LC-MS/GC-MS Internal Standards.[1][2]
-
ResearchGate. Isotopic Purity Characterization Methods using ESI-HRMS.
Sources
Ethyl-d5 2-Methylbutyrate MSDS and safety data sheet
Technical Whitepaper: Ethyl-d5 2-Methylbutyrate Safety, Handling, and Analytical Applications in Stable Isotope Dilution Assays
Part 1: Executive Summary & Chemical Identity
Ethyl-d5 2-Methylbutyrate is a high-purity, stable isotope-labeled ester primarily utilized as an internal standard in the quantitative analysis of flavor compounds, fermentation metabolites, and pharmaceutical intermediates. By incorporating five deuterium atoms (
Chemical Identification Table
| Property | Specification |
| Compound Name | Ethyl-d5 2-Methylbutyrate |
| Synonyms | Ethyl-d5 2-methylbutanoate; ( |
| CAS Number (Deuterated) | 1082581-95-0 |
| CAS Number (Unlabeled) | 7452-79-1 |
| Molecular Formula | |
| Molecular Weight | 135.22 g/mol (vs. 130.19 g/mol for unlabeled) |
| Appearance | Clear, colorless liquid |
| Odor | Powerful, diffusive, fruity (green apple/strawberry nuances) |
| Isotopic Purity | Typically |
Part 2: Safety Data Sheet (SDS) Highlights
Note: While deuterated compounds generally share the toxicological profile of their parent compounds, they are high-value research chemicals and should be handled with micro-scale precision.
GHS Hazards Identification
-
Signal Word: WARNING
-
Hazard Class: Flammable Liquid (Category 3)
-
Hazard Statements:
Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.
Firefighting Measures
-
Flash Point:
( ) – Closed Cup[2][1] -
Extinguishing Media: Dry chemical,
, water spray, or alcohol-resistant foam.[3] -
Special Hazards: Vapors may form explosive mixtures with air.[4][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5]
Handling & Storage (Critical for Stability)
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Temperature: Refrigerate (
) . Long-term storage of the deuterated standard is best at to prevent transesterification or deuterium exchange, although the ethyl-d5 label is generally chemically stable. -
Incompatibilities: Strong oxidizing agents, strong bases, strong acids.
Transport Information (DOT/IATA)
-
UN Number: UN 3272 (Esters, n.o.s.) orUN 1993 (Flammable liquid, n.o.s.)
-
Proper Shipping Name: Esters, n.o.s. (Ethyl 2-methylbutyrate)[6][2][1][5][7][8]
-
Hazard Class: 3
-
Packing Group: III
Part 3: Technical Application – Stable Isotope Dilution Assay (SIDA)
The Mechanism of Action
Because the d5-analog has identical physicochemical properties (solubility, volatility, pKa) to the target analyte but a distinct mass (
-
Co-Elution: It elutes at virtually the same retention time as the analyte in Gas Chromatography (GC).
-
Mass Differentiation: The Mass Spectrometer (MS) distinguishes the two based on their m/z ions.
-
Target Ion (Unlabeled): m/z 102 (McLafferty rearrangement product) or m/z 130 (Molecular ion).
-
Target Ion (d5-Labeled): m/z 107 (Shifted McLafferty) or m/z 135.
-
Experimental Protocol: Quantification in Fruit Juice Matrix
Objective: Quantify trace Ethyl 2-methylbutyrate (E2MB) in apple juice using Headspace SPME-GC-MS.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Dissolve 10 mg of Ethyl-d5 2-Methylbutyrate in 10 mL of high-purity methanol to create a
stock. -
Store at
.
-
-
Sample Spiking (The Critical Step):
-
Aliquot 5 mL of apple juice sample into a 20 mL headspace vial.
-
Add
of the diluted internal standard stock (e.g., ) to achieve a final concentration of in the sample. -
Note: Spiking before extraction ensures that any loss during the headspace equilibration is mathematically cancelled out.
-
-
Equilibration & Extraction:
-
Add 1.5 g NaCl (to salt-out volatiles).
-
Incubate at
for 15 mins with agitation (500 rpm). -
Expose SPME fiber (e.g., DVB/CAR/PDMS) to headspace for 30 mins.
-
-
GC-MS Analysis:
-
Column: DB-Wax or equivalent polar column.
-
MS Mode: SIM (Selected Ion Monitoring).
-
Monitor: m/z 102 (Analyte) and m/z 107 (Internal Standard).
-
-
Calculation:
-
Calculate the Response Ratio (
): -
Determine concentration using a calibration curve plotted as
vs. Concentration Ratio.
-
Part 4: Visualizations
Diagram 1: Chemical Structure & Isotopic Labeling
Figure 1: Structural breakdown of Ethyl-d5 2-Methylbutyrate showing the location of the stable isotope label.
Diagram 2: SIDA Workflow (Self-Validating Protocol)
Figure 2: The Stable Isotope Dilution Assay (SIDA) workflow, ensuring high precision by compensating for matrix effects.
References
-
Santa Cruz Biotechnology. Ethyl-d5 2-Methylbutyrate Product & Safety Data. Retrieved from
-
Vigon International. Safety Data Sheet: Ethyl 2-Methyl Butyrate Natural. Retrieved from
-
PubChem. Ethyl 2-methylbutyrate (Compound Summary). National Library of Medicine. Retrieved from
-
Carl Roth. Safety Data Sheet: Ethyl 2-Methylbutyrate.[4] Retrieved from
-
Pharmaffiliates. Ethyl-d5 2-Methylbutyrate Reference Standard. Retrieved from
Sources
- 1. vigon.com [vigon.com]
- 2. chembk.com [chembk.com]
- 3. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 2-methylbutyrate | 7452-79-1 [chemicalbook.com]
- 7. Perfumers Apprentice - Ethyl Methyl-2-Butyrate ** [shop.perfumersapprentice.com]
- 8. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Analysis of Ethyl 2-Methylbutyrate using Ethyl-d5 2-Methylbutyrate Internal Standard by HS-SPME-GC-MS
Abstract
This application note details a robust protocol for the quantification of Ethyl 2-methylbutyrate (E2MB) in complex matrices (fermented beverages, fruit juices, and botanical extracts) using its stable isotope analog, Ethyl-d5 2-methylbutyrate , as an internal standard.[1] By employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, this method eliminates errors caused by matrix effects, extraction variability, and instrument drift.[1]
Introduction
Ethyl 2-methylbutyrate (CAS: 7452-79-1) is a potent volatile ester responsible for "fruity," "berry," and "apple" notes in wines, beers, and cannabis.[1] Due to its low odor threshold (0.1 µg/L in water), precise quantification is critical for flavor profiling and quality control.[1]
Traditional external standard methods often fail in complex matrices because they cannot account for the variable competition for the SPME fiber active sites ("matrix effects"). Stable Isotope Dilution Assay (SIDA) overcomes this by adding a known amount of isotopically labeled standard (Ethyl-d5 2-methylbutyrate) directly to the sample.[2] Since the isotopologue shares nearly identical physicochemical properties with the analyte but possesses a distinct mass signature, it acts as a self-correcting reference for every step of the analysis.
The Molecule[3]
-
Analyte: Ethyl 2-methylbutyrate (
, MW 130.18)[1][3][4] -
Internal Standard: Ethyl-d5 2-methylbutyrate (
, MW 135.22)[2]-
Note: The deuterium label is located on the ethyl chain (
).
-
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Source/CAS | Note |
| Ethyl 2-methylbutyrate | Analytical Std (≥99%) | CAS: 7452-79-1 | Store at 4°C |
| Ethyl-d5 2-methylbutyrate | Isotopic Std (≥98 atom% D) | CAS: 1082581-95-0 | Expensive; minimize waste |
| Ethanol | LC-MS Grade | - | Solvent for stocks |
| Sodium Chloride (NaCl) | ACS Reagent | - | Matrix modifier (salting out) |
| Water | Milli-Q / HPLC Grade | - | Diluent |
Standard Preparation
Objective: Create a stable stock solution. Volatile esters evaporate rapidly; handle with chilled syringes.[1]
-
Primary Stock (IS-Stock): Dissolve 10 mg of Ethyl-d5 2-methylbutyrate in 10 mL of Ethanol. Concentration
1000 mg/L. Store at -20°C.[1][2] -
Working Internal Standard (IS-Work): Dilute IS-Stock 1:100 in Ethanol to yield 10 mg/L.
-
Analyte Calibration Curve: Prepare a range of E2MB concentrations (e.g., 1, 5, 10, 50, 100 µg/L) in a model solution (e.g., 5% ethanol/water pH 3.5) to mimic the sample matrix.[1]
Sample Preparation (HS-SPME)
Rationale: SPME allows solvent-free extraction.[1][2][5] The "Salting Out" effect decreases the solubility of the ester in the aqueous phase, driving it into the headspace.
-
Aliquot: Transfer 5.0 mL of sample (beer, juice, etc.) into a 20 mL headspace vial.
-
Spike: Add 10 µL of IS-Work (10 mg/L) to the sample below the liquid surface.
-
Final IS Concentration: 20 µg/L.[1]
-
-
Modify: Add 1.5 g NaCl and seal immediately with a magnetic screw cap (PTFE/Silicone septum).
-
Equilibrate: Vortex for 30 seconds to dissolve salt and ensure IS homogeneity.
GC-MS Methodology
System: Agilent 7890B/5977B (or equivalent). Column: DB-WAX UI or ZB-WAX (60m x 0.25mm x 0.25µm).[2] Polar columns are essential to separate esters from non-polar terpenes.
GC Parameters
-
Inlet: Splitless mode (or Split 1:5 for high conc.), 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (Bake out).
-
SPME Parameters (PAL Autosampler)
-
Fiber: 50/30 µm DVB/CAR/PDMS (Gray).[1] Best for wide volatility range.
-
Incubation: 40°C for 10 min (Agitator on, 250 rpm).
-
Extraction: 30 min headspace exposure at 40°C.[1]
-
Desorption: 3 min at 250°C in GC inlet.
MS Parameters (SIM Mode)
Rationale: SIM (Selected Ion Monitoring) is required.[1] Full Scan is insufficiently sensitive and may show matrix interference.[1]
Ion Selection Logic:
-
Common Fragments: The base peak for E2MB is often m/z 57 or 85.[1] However, m/z 85 is
.[1] If the label is on the ethyl group, both d0 and d5 produce m/z 85 (loss of label).[1] Do not use m/z 85 for quantification. -
Quantifier Selection: We must use ions that retain the ethyl chain.[1]
-
d0 (Analyte): Use m/z 130 (Molecular Ion) or m/z 115 (
). -
d5 (Standard): Use m/z 135 (Molecular Ion) or m/z 120 (
).
-
| Compound | Type | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |
| Ethyl 2-methylbutyrate | Analyte | 130 | 115, 102, 57 | 12.4 min |
| Ethyl-d5 2-methylbutyrate | Internal Std | 135 | 120, 103 | 12.38 min* |
*Note: Deuterated compounds often elute slightly earlier than non-labeled parents on Wax columns.[2]
Data Analysis & Calculation
Response Factor ( ) Determination
Although d5-isotopes are chemically similar, slight differences in ionization efficiency can occur.[1] You must calculate the Response Factor using a standard mixture where the concentration of Analyte (
- : Peak area of m/z 130[4]
- : Peak area of m/z 135
Quantification Calculation
For unknown samples, use the calculated
Visual Workflows
SIDA Workflow Diagram
Figure 1: Step-by-step workflow for Stable Isotope Dilution Assay.
Ion Selection Logic
Figure 2: Decision tree for selecting m/z 135 over the abundant m/z 85 fragment.[2]
Troubleshooting & Validation
-
Linearity: The method should be linear (
) over the range of 1–500 µg/L. -
H/D Exchange: While rare for esters in neutral pH, avoid highly acidic matrices (pH < 2) for prolonged storage after spiking, as deuterium on the ethyl group is relatively stable but extreme conditions could induce hydrolysis.[1]
-
Carryover: E2MB is "sticky" on SPME fibers.[1] Run a blank injection between high-concentration samples.[2]
-
Identification: If m/z 135 is too low in abundance, increase the dwell time for that ion in the SIM method (e.g., from 50ms to 100ms) to improve Signal-to-Noise (S/N).
References
-
National Institute of Standards and Technology (NIST). Butanoic acid, 2-methyl-, ethyl ester Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Schieberle, P. (1995).[1] New developments in methods for analysis of volatile flavor compounds and their precursors.[1][6] Characterization of Food, 403-431.[1] (Foundational text on SIDA).[1][6][7]
-
PubChem. Ethyl 2-methylbutyrate Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ethyl 2-methylbutyrate (FDB011877) - FooDB [foodb.ca]
- 3. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 4. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Fruity Esters in Wine by Stable Isotope Dilution Analysis (SIDA) Coupled with HS-SPME-GC-MS
Introduction
The aromatic profile of wine, a critical determinant of its quality and consumer appeal, is significantly shaped by the presence and concentration of volatile esters.[1] These compounds, primarily formed during fermentation, contribute the desirable fruity and floral notes that characterize many wine varietals.[1][2] Accurate quantification of these esters is paramount for winemakers to monitor and control fermentation processes, ensure product consistency, and conduct research into the complex biochemistry of wine aging. However, the wine matrix is notoriously complex, presenting significant analytical challenges due to the presence of non-volatile components like sugars, acids, and polyphenols that can interfere with analysis.[3][4]
Stable Isotope Dilution Analysis (SIDA) has emerged as the gold standard for the accurate quantification of volatile compounds in complex matrices.[5] This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample. Because the labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and variations in extraction efficiency.[6] By measuring the ratio of the native analyte to its labeled counterpart using Gas Chromatography-Mass Spectrometry (GC-MS), highly accurate and precise quantification can be achieved, effectively nullifying the impact of the sample matrix.[6][7]
This application note provides a detailed protocol for the quantification of key fruity esters in wine using a robust and sensitive method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS and employing the principles of SIDA.
Principle of the Method
The core of this protocol lies in the equilibrium of the analyte between the wine sample and a known quantity of its isotopically labeled form. After this equilibrium is established, the volatile esters are extracted from the headspace above the wine sample using an SPME fiber. The fiber, coated with a stationary phase, adsorbs the volatile compounds, which are then thermally desorbed into the GC injector for separation and subsequent detection and quantification by the mass spectrometer. The concentration of the target ester is determined by comparing the peak area ratio of the native analyte to its labeled internal standard against a calibration curve.
Materials and Reagents
Chemicals and Standards
-
Target Ester Standards: (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate, ethyl octanoate, ethyl decanoate), analytical grade (≥99% purity)
-
Deuterated Internal Standards: (e.g., ethyl acetate-d5, isoamyl acetate-d11, ethyl hexanoate-d11, ethyl octanoate-d5, ethyl decanoate-d5), isotopic purity ≥98%
-
Sodium Chloride (NaCl): ACS grade, for increasing the ionic strength of the sample and promoting the release of volatile compounds into the headspace.
-
Methanol: HPLC grade, for preparing stock solutions.
-
Dichloromethane: GC grade, for cleaning and rinsing.[8]
-
Ultrapure Water: For dilutions and blanks.
-
Model Wine Solution: 12% (v/v) ethanol in ultrapure water, adjusted to pH 3.5 with tartaric acid.
Equipment and Consumables
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
SPME Autosampler and Manual Holder: For automated or manual fiber exposure.
-
SPME Fibers: e.g., 100 µm polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).
-
GC Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa.
-
Heating and Stirring Plate.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and syringes.
Experimental Protocol
Preparation of Standards
1.1. Stock Solutions:
-
Prepare individual stock solutions of each target ester and deuterated internal standard in methanol at a concentration of 1000 mg/L.
-
Store these solutions at -20°C in amber glass vials.
1.2. Working Standard Solutions:
-
Prepare a mixed working standard solution containing all target esters at a concentration of 10 mg/L in model wine.
-
Prepare a mixed internal standard working solution containing all deuterated esters at a concentration of 10 mg/L in methanol.
1.3. Calibration Curve:
-
Prepare a series of calibration standards in 20 mL headspace vials by adding appropriate volumes of the mixed working standard solution to the model wine to achieve concentrations spanning the expected range in wine samples (e.g., 1, 5, 10, 50, 100, 250 µg/L).
-
To each calibration standard and a blank (model wine only), add a fixed amount of the mixed internal standard working solution (e.g., to achieve a final concentration of 50 µg/L).
-
Add 2 g of NaCl to each vial.
-
Bring the final volume to 8 mL with model wine.[9]
Sample Preparation
2.1. Allow wine samples to equilibrate to room temperature. 2.2. Centrifuge the wine sample if it contains suspended solids.[8] 2.3. In a 20 mL headspace vial, combine:
- 8 mL of the wine sample.
- A fixed amount of the mixed internal standard working solution (to match the concentration in the calibration standards).
- 2 g of NaCl. 2.4. Immediately seal the vial with a magnetic screw cap.
HS-SPME Extraction
3.1. Incubation: Place the vials in the autosampler tray or on a heating and stirring plate. Incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration between the liquid and headspace phases.[9]
3.2. Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
GC-MS Analysis
4.1. Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector for thermal desorption of the analytes.
4.2. GC-MS Parameters: The following are typical parameters and should be optimized for the specific instrument and analytes:
| Parameter | Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 40°C for 3 min, ramp at 4°C/min to 160°C, then at 7°C/min to 220°C, hold for 8 min.[2] |
| MS Transfer Line Temp | 220°C[2] |
| Ion Source Temp | 200°C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. |
4.3. SIM Ion Selection: Select characteristic, abundant, and interference-free ions for each native ester and its corresponding deuterated internal standard.
| Analyte | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | Deuterated IS | IS Quantification Ion (m/z) |
| Ethyl Acetate | 43 | 61, 88 | Ethyl Acetate-d5 | 46 |
| Isoamyl Acetate | 43 | 70, 55 | Isoamyl Acetate-d11 | 46 |
| Ethyl Hexanoate | 88 | 60, 101 | Ethyl Hexanoate-d11 | 99 |
| Ethyl Octanoate | 88 | 101, 127 | Ethyl Octanoate-d5 | 93 |
| Ethyl Decanoate | 88 | 101, 157 | Ethyl Decanoate-d5 | 93 |
Note: The specific ions should be confirmed by analyzing individual standards.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the quantification ions for each native ester and its corresponding internal standard.
-
Response Ratio Calculation: Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.
-
Calibration Curve Construction: Plot the response ratio against the concentration of the native ester for the calibration standards. Perform a linear regression to obtain the calibration equation and correlation coefficient (R²).
-
Concentration Calculation: Use the response ratio from the wine sample and the calibration equation to calculate the concentration of each fruity ester in the original wine sample.
Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the reliability of the results. The following parameters should be assessed:
-
Linearity: The calibration curve should exhibit a correlation coefficient (R²) of ≥0.995.[7][10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). The LOQ for many esters can be in the range of 0.4 ng/L to 4 µg/L.[11]
-
Precision and Repeatability: Assessed by analyzing replicate samples on the same day (repeatability) and on different days (intermediate precision). Relative standard deviations (RSD) should typically be below 15%.[11]
-
Accuracy and Recovery: Determined by spiking a known concentration of the target esters into a wine matrix and calculating the percent recovery. Recoveries are expected to be within 70-120%.[12][13] The use of deuterated internal standards is key to achieving high accuracy.[6]
Workflow Diagram
Caption: SIDA-HS-SPME-GC-MS workflow for wine ester analysis.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the accurate quantification of fruity esters in wine. By leveraging the power of Stable Isotope Dilution Analysis, this method effectively overcomes the challenges posed by complex wine matrices, ensuring high-quality data for research, quality control, and product development in the wine industry. The use of HS-SPME offers a solventless, sensitive, and easily automated sample preparation technique, further enhancing the utility of this approach for high-throughput analysis.
References
-
Wine Aroma Compounds: Pt 1 - HBG - Hawaii Beverage Guide. (2022). Hawaii Beverage Guide. [Link]
-
Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. (2010). ResearchGate. [Link]
-
Validation of the method for the determination of some wine volatile compounds. (2011). Acta agriculturae Slovenica. [Link]
-
Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. (2019). MDPI. [Link]
-
Increase in Fruity Ester Production during Spine Grape Wine Fermentation by Goal-Directed Amino Acid Supplementation. (2020). MDPI. [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (2015). IRL @ UMSL. [Link]
-
Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine. (2007). PubMed. [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. [Link]
-
Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. (2016). ResearchGate. [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. (2018). ResearchGate. [Link]
-
Analysis of the ester composition of finger lakes wines using GC/MS and solid phase microextraction. (2018). International Journal of Chemical Studies. [Link]
-
Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. (2015). Agilent. [Link]
-
Determination of phthalates in wine by headspace solid-phase microextraction followed by gas chromatography-mass spectrometry. Use of deuterated phthalates as internal standards. (2008). PubMed. [Link]
-
Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. (2013). ResearchGate. [Link]
-
Validation of the method for the determination of some wine volatile compounds. (2011). ResearchGate. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI. [Link]
-
A New Simple Method for the Determination of Complex Wine Aroma Compounds Using GC-MS/MS—The Case of the Greek Variety “Agiorgitiko”. (2022). MDPI. [Link]
-
Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source. (2021). Organic Chemistry Portal. [Link]
-
Monitoring of the Wines' Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Volatile Compounds. (2022). MDPI. [Link]
-
Validation of the method for the determination of some wine volatile compounds. (2011). OUCI. [Link]
-
Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. (2015). ResearchGate. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. brewingscience.de [brewingscience.de]
- 6. Determination of phthalates in wine by headspace solid-phase microextraction followed by gas chromatography-mass spectrometry. Use of deuterated phthalates as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of the method for the determination of some wine volatile compounds | Acta agriculturae Slovenica [journals.uni-lj.si]
- 13. researchgate.net [researchgate.net]
Ethyl-d5 2-Methylbutyrate sample preparation for food metabolomics
Application Note: Precision Quantitation of Ethyl-d5 2-Methylbutyrate in Food Matrices
Abstract
This protocol details the sample preparation and quantification of Ethyl 2-methylbutyrate (E2MB) in complex food matrices (fruit purees, wine, fermented dairy) using Ethyl-d5 2-methylbutyrate as a Stable Isotope Internal Standard (SI-IS). E2MB is a chiral ester critical to "fresh fruit" and "berry" sensory attributes. Its accurate quantitation is often compromised by matrix effects (suppression/enhancement) in traditional external calibration. This guide implements a Stable Isotope Dilution Assay (SIDA) workflow using HS-SPME to ensure maximum extraction efficiency and valid normalization.
Critical Technical Insight: Users must be aware of the fragmentation physics of ethyl-d5 labeled esters. The McLafferty rearrangement often ejects the ethyl group. Consequently, the base peak (typically the acid moiety) may lose the deuterium label, rendering it useless for differentiation. This protocol prioritizes the preservation of the molecular ion for quantitation.
Introduction & Significance
In food metabolomics, esters are dynamic markers of fermentation quality and fruit maturity. Ethyl 2-methylbutyrate (CAS: 7452-79-1) has a low odor threshold (
Why SIDA (Stable Isotope Dilution Assay)?
Complex matrices like wine or fruit pulp contain non-volatile precursors (sugars, polyphenols) that alter the liquid-gas partition coefficient (
Chemical & Physical Properties[1][2][3]
| Property | Analyte: Ethyl 2-Methylbutyrate | IS: Ethyl-d5 2-Methylbutyrate |
| Formula | ||
| MW | 130.18 g/mol | 135.21 g/mol |
| Boiling Point | 131-133 °C | ~130-132 °C (Inverse isotope effect) |
| LogP | 1.91 | ~1.90 |
| Target Ion (Quant) | m/z 130 (Molecular Ion) | m/z 135 (Molecular Ion) |
| Qualifier Ions | m/z 102, 85, 57 | m/z 103*, 85, 50 |
*Note: The m/z 102/103 fragment results from McLafferty rearrangement. Due to the mass proximity (1 amu difference), these are risky for quantitation and are used only for qualification.
Experimental Workflow (SIDA-HS-SPME)
The following diagram illustrates the critical path from sample homogenization to mass spectral deconvolution.
Figure 1: SIDA workflow ensuring the Internal Standard equilibrates with the matrix prior to fiber exposure.[1]
Detailed Protocol
Reagents & Materials[2]
-
Analyte Standard: Ethyl 2-methylbutyrate (
98%, Food Grade). -
Internal Standard: Ethyl-d5 2-methylbutyrate (Isotopic purity
99 atom % D). -
SPME Fiber: 50/30
m DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[2] Rationale: The "Grey" fiber covers the polarity range of esters (PDMS) and small volatiles (Carboxen). -
Vials: 20 mL Headspace vials with magnetic screw caps (PTFE/Silicone septa).
Sample Preparation[6]
-
Matrix Homogenization: If solid (fruit), blend with saturated NaCl solution (1:1 w/w) to arrest enzymatic activity immediately. If liquid (wine), use directly.
-
Salting Out: Weigh 2.0 g of NaCl into a 20 mL vial.
-
Sample Aliquot: Add 5.0 mL (or 5.0 g) of sample.
-
IS Spiking: Add 10
L of Ethyl-d5 2-methylbutyrate methanolic solution (final concentration target: 50 g/L or matched to expected analyte range).-
Technique: Inject the IS directly into the liquid, not on the glass wall.
-
-
Sealing: Cap immediately and vortex for 30 seconds.
HS-SPME Extraction Parameters[2][5][9]
-
Incubation Temp: 40°C.
-
Warning: Do not exceed 60°C. Higher temps increase water vapor pressure, which competes for active sites on the Carboxen fiber.
-
-
Equilibration Time: 10 min (with agitation at 250 rpm).
-
Extraction Time: 30 min.
-
Agitation: 250 rpm (intermittent). Continuous agitation is preferred if autosampler allows.
GC-MS Configuration
-
Column: Polar WAX column (e.g., DB-WAX or SolGel-WAX), 30m
0.25mm 0.25 m.-
Why: Separates the target ester from non-polar hydrocarbon interferences common in food.
-
-
Inlet: Splitless mode (1 min), 250°C. 0.75mm ID liner (SPME specific).
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[5]
-
Oven Program: 40°C (2 min)
5°C/min to 150°C 20°C/min to 240°C. -
MS Detection (SIM Mode):
-
Dwell Time: 50 ms per ion.
-
Group 1 (10.0 - 14.0 min):
-
Target (Native): 130 (Quant), 102, 85.
-
Target (IS-d5): 135 (Quant), 103, 50.
-
-
Data Analysis & Calculation
Quantification is performed using the Response Ratio (RR) .
Calculate the concentration (
- : Concentration of Internal Standard added.
- : Slope of the calibration curve.
- : y-intercept.
Validation Criteria:
-
Linearity:
over 1–1000 g/L range. -
Recovery: 80–120% in spiked matrix samples.
-
Precision (RSD):
for replicates ( ).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Sensitivity (m/z 135) | Molecular ion is weak in EI source. | Increase EM Voltage (+200V). Ensure source temp is low (200°C) to reduce fragmentation. |
| Peak Tailing | Water condensation on fiber. | Reduce incubation temp or add a "bake-out" (260°C, 5 min) between runs. |
| Interference on m/z 102 | Co-eluting esters (e.g., Ethyl butyrate). | Rely strictly on m/z 130/135 pair. Do not use 102 for quantitation if resolution is poor. |
| IS Signal Drift | Fiber degradation. | DVB/CAR/PDMS fibers have a lifespan of ~80-100 injections in complex food matrices. Replace fiber. |
References
-
Pawliszyn, J. (2012). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.
-
Ebeler, S. E. (2001). Analytical chemistry: Unlocking the secrets of wine flavor. Food Reviews International, 17(1), 45-64.
-
Perestrelo, R., et al. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles. MDPI Beverages, 9(1), 12.
-
NIST Mass Spectrometry Data Center. Ethyl 2-methylbutyrate Spectra. NIST Chemistry WebBook.
Sources
- 1. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and flavoromics analysis of chemical constituent changes during roasting of germinated Sacha inchi (Plukenetia volubilis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Note: A Protocol for the Accurate Quantification of Ethyl 2-Methylbutyrate Using a Deuterated Internal Standard via GC-MS
Abstract
This application note presents a detailed protocol for the determination of the relative response factor (RRF) for Ethyl 2-Methylbutyrate using its stable isotope-labeled analogue, Ethyl-d5 2-Methylbutyrate, as an internal standard. Accurate quantification of flavor and fragrance compounds like Ethyl 2-Methylbutyrate is critical in industries ranging from food and beverage to cosmetics and pharmaceuticals. The use of a deuterated internal standard is the gold standard for correcting analytical variability, ensuring the highest level of accuracy and precision. This document provides the theoretical framework, a step-by-step experimental workflow, data analysis procedures, and recommended Gas Chromatography-Mass Spectrometry (GC-MS) parameters.
Introduction: The Imperative for Precision in Volatile Compound Analysis
Ethyl 2-Methylbutyrate is a volatile organic compound known for its characteristic fruity aroma, reminiscent of apples and strawberries.[1][2] It is a key component in the flavor profiles of many fruits, including apples, strawberries, and blueberries, and is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery.[3][4] Given its potent sensory impact, even minor variations in its concentration can significantly affect the final product's quality and consumer acceptance. Consequently, a robust and accurate analytical method for its quantification is paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. However, the analytical process, from sample preparation to injection and ionization, is susceptible to variations that can impact the accuracy and precision of the results.[5] To mitigate these variables, the internal standard method is employed. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added in a constant, known concentration to all standards and samples.[6]
The ideal internal standard is an isotopically labeled version of the analyte, in this case, Ethyl-d5 2-Methylbutyrate.[6] Deuterated standards are chemically almost identical to their non-labeled counterparts, meaning they co-elute chromatographically and exhibit similar behavior during sample preparation and injection.[7] Their mass difference, however, allows for their distinct detection by the mass spectrometer, making them the perfect tool to correct for variations in sample volume, injection efficiency, and ionization suppression.[7]
This guide provides a comprehensive protocol for establishing the Relative Response Factor (RRF), a crucial parameter in the internal standard quantification method.
Theoretical Framework: Understanding the Relative Response Factor (RRF)
In chromatographic analysis, the detector's response (e.g., peak area) is ideally proportional to the concentration of the analyte. The Response Factor (RF) is a measure of this relationship:
RF = Peak Area / Concentration [3]
However, the RF can fluctuate due to instrumental variations. The internal standard method normalizes this response. By adding a constant concentration of an internal standard to every sample and calibration standard, we can calculate a Relative Response Factor (RRF). The RRF is the ratio of the response factor of the analyte to that of the internal standard.[8]
RRF = RFAnalyte / RFInternal Standard
This can be expanded to:
RRF = (AreaAnalyte / ConcentrationAnalyte) / (AreaInternal Standard / ConcentrationInternal Standard) [3]
Once the RRF is determined from a series of calibration standards, it can be used to calculate the concentration of the analyte in unknown samples:
ConcentrationAnalyte = (AreaAnalyte / AreaInternal Standard) * (ConcentrationInternal Standard / RRF)
The objective of this protocol is to experimentally determine the RRF for Ethyl 2-Methylbutyrate relative to Ethyl-d5 2-Methylbutyrate. According to the International Council for Harmonisation (ICH) guidelines, if a response factor is determined correctly, it can be used to measure the actual amount of a substance.[8]
Materials and Instrumentation
3.1. Reagents and Standards
-
Ethyl 2-Methylbutyrate (≥99% purity)
-
Ethyl-d5 2-Methylbutyrate (≥98% isotopic purity)
-
Methanol (HPLC or GC-grade)
-
Deionized water (18.2 MΩ·cm)
3.2. Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
GC Column: A mid-polarity column such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of volatile esters.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Experimental Protocol
This protocol outlines the preparation of calibration standards and the subsequent GC-MS analysis to determine the RRF.
Preparation of Stock Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl 2-Methylbutyrate into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethyl-d5 2-Methylbutyrate into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
Preparation of Calibration Standards
A series of calibration standards should be prepared with a constant concentration of the internal standard and varying concentrations of the analyte. This is crucial for accurately determining the RRF.
Table 1: Preparation of Calibration Standards
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL with Methanol) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 10 | 100 | 10 | 1 | 10 |
| 2 | 50 | 100 | 10 | 5 | 10 |
| 3 | 100 | 100 | 10 | 10 | 10 |
| 4 | 250 | 100 | 10 | 25 | 10 |
| 5 | 500 | 100 | 10 | 50 | 10 |
| 6 | 1000 | 100 | 10 | 100 | 10 |
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and should be optimized for your specific instrumentation and column.
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1 ratio) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| SIM Ions | |
| Ethyl 2-Methylbutyrate | Quantifier: m/z 102, Qualifiers: m/z 57, 85[3] |
| Ethyl-d5 2-Methylbutyrate | Quantifier: m/z 107, Qualifiers: m/z 60, 90 |
Note on SIM Ions: The quantifier ion for Ethyl 2-Methylbutyrate (m/z 102) corresponds to the [M-C2H4]+ fragment. The quantifier for the d5-internal standard is expected to be at m/z 107, reflecting the five deuterium atoms on the ethyl group. Qualifier ions are used for confirmation of the compound's identity.
Experimental Workflow Diagram
Caption: Workflow for determining the Relative Response Factor (RRF).
Data Analysis and Results
After analyzing the calibration standards, the peak areas for Ethyl 2-Methylbutyrate and Ethyl-d5 2-Methylbutyrate at each concentration level should be recorded.
-
Calculate the RRF for each calibration level: Use the formula provided in Section 2.
-
Calculate the average RRF: Determine the mean of the RRF values from all calibration levels.
-
Assess the consistency of the RRF: Calculate the percent relative standard deviation (%RSD) of the RRFs across the calibration range. A %RSD of ≤15% is generally considered acceptable, demonstrating the linearity of the response.
Table 3: Example Data for RRF Calculation
| Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | Analyte Area | IS Area | Calculated RRF |
| 1 | 1 | 10 | 15,200 | 155,000 | 0.981 |
| 2 | 5 | 10 | 76,500 | 156,500 | 0.977 |
| 3 | 10 | 10 | 151,000 | 154,000 | 1.019 |
| 4 | 25 | 10 | 380,000 | 155,500 | 0.977 |
| 5 | 50 | 10 | 762,000 | 156,000 | 0.977 |
| 6 | 100 | 10 | 1,530,000 | 155,000 | 0.987 |
| Mean RRF | 0.986 | ||||
| %RSD | 1.6% |
In this example, the calculated mean RRF is 0.986 with a %RSD of 1.6%, indicating excellent linearity and a consistent response across the calibrated range. This validated RRF can now be confidently used for the quantification of Ethyl 2-Methylbutyrate in unknown samples.
Application to Sample Analysis: A Note on Matrix Effects
When analyzing real-world samples, such as beverages or perfumes, sample preparation is a critical step. For volatile compounds like Ethyl 2-Methylbutyrate, headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free technique.[4][8]
Example HS-SPME Protocol for a Liquid Sample (e.g., Wine):
-
Place 5 mL of the sample into a 20 mL headspace vial.
-
Add a known amount of the Ethyl-d5 2-Methylbutyrate internal standard.
-
Add 1 g of NaCl to increase the partitioning of the analyte into the headspace.
-
Equilibrate the sample at 40°C for 10 minutes.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes.
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes.
The use of a deuterated internal standard is particularly advantageous in complex matrices as it helps to compensate for matrix effects, where other components in the sample can enhance or suppress the ionization of the target analyte.[7]
Conclusion
This application note provides a robust and reliable protocol for the determination of the relative response factor for Ethyl 2-Methylbutyrate using Ethyl-d5 2-Methylbutyrate as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative analysis in GC-MS, ensuring accuracy by correcting for inevitable variations in the analytical process. By following this detailed methodology, researchers, scientists, and drug development professionals can achieve precise and dependable quantification of this important flavor and fragrance compound, leading to improved product quality and consistency.
References
-
Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]
-
Bicchi, C., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. Foods. Retrieved from [Link]
-
Chromatography Today. (n.d.). What is a Response Factor? Retrieved from [Link]
-
Givaudan. (n.d.). Ethyl Methyl-2-Butyrate. Retrieved from [Link]
-
ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Retrieved from [Link]
-
Restek. (2011). Fast(er) GC: How to Decrease Analysis Time using Existing Instrumentation? Part III: Impact of using Faster Temperature Programming. Retrieved from [Link]
-
Scion Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 2-methyl butyrate. Retrieved from [Link]
-
FooDB. (2019). Showing Compound Ethyl 2-methylbutyrate (FDB011877). Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 2-methylbutyrate, mixture of enantiomers. Retrieved from [Link]
-
OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]
-
MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]
-
Phenomenex. (2025). GC Temperature Programming for Better GC Results. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Retrieved from [Link]
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- 4. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Fidelity Extraction of Ethyl 2-Methylbutyrate from Strawberry Matrix for Flavor and Fragrance Analysis
Introduction: The Essence of Strawberry Aroma
The characteristic and highly desirable aroma of fresh strawberries (Fragaria × ananassa) is a complex symphony of over 360 volatile organic compounds (VOCs).[1] Among these, esters are the most abundant and critical contributors to the fruity and sweet notes that define the strawberry flavor profile.[1][2] Ethyl 2-methylbutyrate, in particular, is a key ester that imparts a distinct apple- and kiwi-like green fruitiness, making its accurate extraction and quantification essential for quality control, cultivar selection, and flavor development in the food and fragrance industries.[3]
This application note provides a detailed guide to the extraction of ethyl 2-methylbutyrate from a complex strawberry matrix. We will delve into the theoretical underpinnings and practical applications of the most effective and widely adopted extraction techniques, with a primary focus on Headspace Solid-Phase Microextraction (HS-SPME). Additionally, we will explore alternative methods, such as solvent extraction and steam distillation, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) - The Gold Standard
HS-SPME is a solvent-free, sensitive, and versatile sample preparation technique that has become the industry standard for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5] The principle of HS-SPME lies in the partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a coated fused-silica fiber. The adsorbed compounds are then thermally desorbed directly into the injector of a gas chromatograph (GC) for separation and analysis, often coupled with a mass spectrometer (MS) for definitive identification and quantification.[6]
Causality of Experimental Choices in HS-SPME
The efficiency of HS-SPME is governed by several critical parameters that must be optimized to ensure maximum recovery of the target analyte, ethyl 2-methylbutyrate.
-
SPME Fiber Selection: The choice of fiber coating is paramount. For the broad range of volatiles present in strawberries, including esters like ethyl 2-methylbutyrate, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended.[7][8] This tri-phasic coating provides a range of polarities and porosities, enabling the effective adsorption of a wide array of compounds. A 50/30 μm DVB/CAR/PDMS fiber has been demonstrated to be an excellent choice for strawberry aroma analysis.[7]
-
Sample Preparation and Homogenization: The physical state of the strawberry sample significantly impacts the release of volatiles into the headspace. While some protocols utilize quartered strawberries to mimic the eating experience, homogenization can increase the surface area and facilitate the release of analytes.[4][9] However, excessive blending can induce enzymatic reactions, leading to the formation of artifacts, such as an increase in hexanal and 2-hexenal.[7] Therefore, a balance must be struck, or the sample should be analyzed in a state that is most relevant to the research question. Storage of samples at -80°C has been shown to have a minimal effect on the aroma profile.[7]
-
Incubation Temperature and Time: Heating the sample vial promotes the volatilization of analytes into the headspace, increasing their concentration and availability for adsorption by the SPME fiber. For strawberry analysis, incubation temperatures typically range from 40°C to 80°C.[4][7] While higher temperatures can increase the extraction efficiency for many compounds, they can also lead to the degradation of thermally labile molecules or promote unwanted chemical reactions.[4] An optimal incubation temperature of 40°C for 10 minutes has been identified in some studies to favor the abundance of esters.[7]
-
Extraction Time: This is the duration for which the SPME fiber is exposed to the headspace. An equilibrium must be reached between the sample, headspace, and fiber for reproducible results. An extraction time of 30 minutes is often found to be optimal for strawberry volatiles.[7]
-
Ionic Strength Adjustment: The addition of a salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase.[4] This "salting-out" effect reduces the solubility of organic volatiles, driving them into the headspace and enhancing their extraction by the SPME fiber.[4]
HS-SPME Experimental Workflow
Caption: HS-SPME-GC-MS Workflow for Ethyl 2-Methylbutyrate Analysis.
Detailed Protocol for HS-SPME-GC-MS Analysis of Ethyl 2-Methylbutyrate in Strawberries
1. Materials and Reagents:
-
Fresh or frozen strawberries
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
Ethyl 2-methylbutyrate standard (for identification and quantification)
-
Internal standard (e.g., 2-octanol or a deuterated analog of the analyte)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation:
-
If using frozen strawberries, allow them to thaw completely at room temperature.
-
Homogenize the strawberries to a consistent puree using a blender or homogenizer. Note the potential for artifact formation and consider the research goals when choosing the degree of homogenization.
-
Accurately weigh 5.0 g of the strawberry homogenate into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap.
3. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the sample at 40°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
4. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the oven temperature program: initial temperature of 40°C for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Set the MS transfer line temperature to 250°C and the ion source temperature to 230°C.
-
Acquire mass spectra in the range of m/z 40-400 in full scan mode. For targeted quantification, selected ion monitoring (SIM) can be used.
5. Data Analysis and Quantification:
-
Identify ethyl 2-methylbutyrate by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the concentration of ethyl 2-methylbutyrate by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.
Data Presentation: Optimized HS-SPME Parameters
| Parameter | Optimized Value | Rationale | Reference(s) |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad-range polarity for effective trapping of esters and other volatiles. | [7] |
| Sample Mass | 5 g | Provides a sufficient amount of analyte for detection. | [4] |
| Incubation Temp. | 40°C | Favors the partitioning of esters into the headspace without thermal degradation. | [7] |
| Incubation Time | 10 min | Allows for sufficient volatilization of analytes before fiber exposure. | [7] |
| Extraction Time | 30 min | Provides adequate time for analytes to adsorb to the SPME fiber. | [7] |
| Salt Addition | 20% NaCl solution or 1g solid | Increases ionic strength, enhancing the release of volatiles. | [4] |
Method 2: Solvent Extraction - A Traditional Approach
Solvent extraction is a classical and straightforward method for isolating organic compounds from a solid or liquid matrix.[10] This technique relies on the principle of "like dissolves like," where a solvent is chosen based on its ability to dissolve the target analyte. For semi-polar compounds like esters, solvents such as dichloromethane or a mixture of pentane and diethyl ether are commonly used.
Scientific Rationale and Challenges
The primary advantage of solvent extraction is its ability to extract a larger quantity of the analyte compared to HS-SPME, which can be beneficial for certain applications. However, it is a more labor-intensive method and requires the use of organic solvents, which can pose environmental and health risks. A significant challenge is the co-extraction of non-volatile matrix components, such as sugars and organic acids, which can interfere with subsequent analysis and require additional clean-up steps. The final extract also needs to be concentrated, which can lead to the loss of highly volatile compounds like ethyl 2-methylbutyrate.
Solvent Extraction Experimental Workflow
Caption: Solvent Extraction Workflow for Strawberry Volatiles.
Method 3: Steam Distillation - Harnessing Volatility
Steam distillation is a technique used to separate temperature-sensitive materials, such as aromatic compounds, from a non-volatile matrix.[11] It works by bubbling steam through the plant material, in this case, strawberries. The hot steam causes the volatile compounds to vaporize at a temperature lower than their boiling point. The mixture of steam and volatile compounds is then condensed, and the resulting immiscible liquids (water and the essential oil containing ethyl 2-methylbutyrate) are separated.[12]
Underlying Principles and Limitations
The main advantage of steam distillation is that it allows for the extraction of heat-sensitive compounds without decomposition.[11] It is a well-established method for producing essential oils and hydrosols.[13] However, the high temperatures involved, even though lower than the boiling points of the individual compounds, can still cause some degradation or alteration of the aroma profile. The process is also water and energy-intensive, and the recovery of highly water-soluble volatiles can be low.
Steam Distillation Experimental Workflow
Caption: Steam Distillation Workflow for Strawberry Essential Oil.
Conclusion and Method Selection
For the precise and accurate quantification of ethyl 2-methylbutyrate in a strawberry matrix, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method. Its high sensitivity, solvent-free nature, and ease of automation make it superior to traditional methods for routine analysis and research applications. While solvent extraction and steam distillation have their specific uses, particularly for bulk extraction, they present challenges in terms of selectivity, potential for analyte loss or degradation, and labor intensity that make them less suitable for the quantitative analysis of a specific volatile compound like ethyl 2-methylbutyrate. The detailed HS-SPME protocol provided in this application note serves as a robust starting point for researchers to achieve reliable and reproducible results in the fascinating world of strawberry flavor analysis.
References
-
Palac Bešlić, I., Ivešić, M., Mandić Andačić, I., & Krivohlavek, A. (2024). Development and Optimization Method for Determination of the Strawberries' Aroma Profile. Molecules, 29(13), 3441. [Link]
-
Verdonk, J. C., Ric de Vos, C. H., Verhoeven, H. A., van der Sloot, A. M., van der Putten, W. H., & van der Werf, A. (2013). Optimization of HS SPME fast GC-MS for high-throughput analysis of strawberry aroma. Food Analytical Methods, 6(2), 512-520. [Link]
-
Kafkas, E., Sönmez, D. A., & Oğuz, İ. B. (2019). Comparison of strawberry (F.× ananassa Florida Fortuna) volatiles using various SPME fibers by GC/MS techniques. Acta Horticulturae, (1265), 285-290. [Link]
-
Palac Bešlić, I., Ivešić, M., Mandić Andačić, I., & Krivohlavek, A. (2024). Effect of SPME method parameters on the peak area of compounds in strawberry samples. Molecules, 29(13), 3441. [Link]
-
Azzi-Achkouty, S., Sadighara, P., & Zhakupbekova, A. (2017). Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS. Food Chemistry, 221, 1247-1254. [Link]
-
Abouelenein, D., Acquaticci, L., Alessandroni, L., Borsetta, G., Caprioli, G., Mannozzi, C., ... & Sagratini, G. (2023). Volatile Profile of Strawberry Fruits and Influence of Different Drying Methods on Their Aroma and Flavor: A Review. Foods, 12(15), 2933. [Link]
-
Lee, S. Y., Lee, S. J., Hur, S. J., & Choi, Y. J. (2024). Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. Horticulturae, 10(6), 633. [Link]
-
Stojilkovski, K., & Trajkovska-Petkoska, A. (2017). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. Journal of Agricultural and Food Chemistry, 65(36), 7879-7893. [Link]
-
Novel Processing Methods for the Production and Distribution of High-Quality and Safe Foods. (n.d.). KU Leuven. [Link]
-
Wang, Y., Yang, L., He, Y., & Li, J. (2023). Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique. Horticulturae, 9(10), 1069. [Link]
-
Zhang, Y., Li, Y., & Wang, Y. (2023). Discrimination and Characterization of the Aroma Profile in Four Strawberry Varieties Cultivated Under Substrates. Foods, 12(15), 2873. [Link]
-
ADI. (2023, August 9). Make Amazing Strawberry Hydrosol with ADI. How to make fruit hydrosol. Make hydrosol and juice [Video]. YouTube. [Link]
-
Kim, K. H., & Park, S. B. (2013). Quantitative analysis of fragrance and odorants released from fresh and decaying strawberries. Sensors, 13(6), 7939-7965. [Link]
-
Kim, H. J., Kim, J. Y., & Park, K. W. (2024). Analysis of volatile organic compounds in Korean-bred strawberries: insights for improving fruit flavor. Frontiers in Plant Science, 15, 1369595. [Link]
-
Kim, K. H., & Park, S. B. (2013). Quantitative Analysis of Fragrance and Odorants Released from Fresh and Decaying Strawberries. Sensors (Basel, Switzerland), 13(6), 7939–7965. [Link]
-
Li, X., Li, J., & Wang, Y. (2023). A Comprehensive Evaluation of Tomato Fruit Quality and Identification of Volatile Compounds. Foods, 12(15), 2963. [Link]
-
Moing, A., Maucourt, M., & Renaud, C. (2020). Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors. Journal of Agricultural and Food Chemistry, 68(19), 5439-5448. [Link]
-
Macedo, L. L., Junqueira, J. R. D. J., & Corrêa, J. L. G. (2021). Strawberry sample preparation, osmotic process, ethanol pre-treatment,... [Diagram]. ResearchGate. [Link]
-
Yildiz, G., & Alpas, H. (2023). Comparative Analysis of Different Drying Methods on Strawberry Aroma Compounds via Multi-Criteria Decision-Making Techniques. Foods, 12(2), 384. [Link]
-
Bai, J., Baldwin, E. A., & Imahori, Y. (2016). Advances in Fruit Aroma Volatile Research. Molecules, 21(11), 1469. [Link]
-
Strawbery Banke Museum. (2020, July 10). Essential Oil Distillation [Video]. YouTube. [Link]
-
Kim, K. H., & Park, S. B. (2013). Quantitative analysis of fragrance and odorants released from fresh and decaying strawberries. Sensors (Basel, Switzerland), 13(6), 7939–7965. [Link]
-
Quora. (2023, October 21). How to extract the ester from natural resources (fruit or flowers) like oranges, banana, roses, etc. as organic chemistry student levels. [Link]
-
Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-10. [Link]
-
de Oliveira, T. Í. S., de Oliveira, E. L., de Souza, A. G., & Aroucha, E. M. M. (2023). Chitosan-Carboximethylcellulose Microcomplexes and/or Vitamin B3 Enhance Physical Properties and Performance of Cassava Starch. ACS Food Science & Technology. [Link]
-
Maran, J. P., & Prakash, P. (2023). Alternative Solvents for Pectin Extraction: Effects of Extraction Agents on Pectin Structural Characteristics and Functional Properties. Foods, 12(15), 2950. [Link]
-
LCGC International. (2025, January 23). Characterizing and Analyzing Volatile Organic Compounds in Wild Strawberries Using HS-SPME-GC-MS. [Link]
-
Bai, J., Baldwin, E., & Plotto, A. (2022). Editorial: Metabolism of Fruit Volatile Organic Compounds. Frontiers in Plant Science, 13, 938998. [Link]
-
Retsch. (n.d.). Perfect Homogenization of Food Samples with Knife Mill GRINDOMIX GM 200. [Link]
-
Scribd. (n.d.). Analysis of Volatile Fruit Components. [Link]
-
Al-Taher, F., & Nemzer, B. (2021). Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS. Journal of Food Research, 10(6), 1. [Link]
-
University of California, Davis. (n.d.). Essential Oils from Steam Distillation. [Link]
-
Sagar, N. A., Pareek, S., Sharma, S., Yahia, E. M., & Lobo, M. G. (2018). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 7(8), 122. [Link]
-
Distillation Supplies. (2022, June 1). Making essential oil by steam distillation. [Link]
-
Rezzadori, K., Benedetti, S., & de Abreu, A. C. (2020). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. Foods, 9(8), 1018. [Link]
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- 3. Quantitative Analysis of Fragrance and Odorants Released from Fresh and Decaying Strawberries | MDPI [mdpi.com]
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- 12. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
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Troubleshooting & Optimization
Resolving co-elution issues with deuterated internal standards
Technical Support Center: Bioanalytical & Chromatography Division Topic: Resolving Co-elution Issues with Deuterated Internal Standards Ticket ID: LCMS-ISO-002 Status: Open for Troubleshooting
Executive Summary: The Deuterium Isotope Effect
You are likely here because your deuterated internal standard (IS) is eluting slightly earlier than your native analyte. In high-precision UHPLC-MS/MS, this is a known physical phenomenon called the Chromatographic Deuterium Effect (CDE) .
While Stable Isotope Labeled (SIL) standards are the gold standard for compensating matrix effects, the CDE can decouple the IS from the analyte. If the IS elutes in a region of ion suppression while the analyte elutes in a clean region (or vice versa), your quantitation will fail.
This guide provides the diagnostic workflows and remediation protocols to resolve this critical bioanalytical challenge.
Module 1: Diagnostic Workflow
"Is this retention time shift compromising my data?"
Before altering your chromatography, you must determine if the shift is merely cosmetic or analytically fatal. A retention time (RT) shift of 0.05 minutes is acceptable only if the matrix factor (MF) remains consistent across that window.
Diagnostic Logic Diagram
The following flowchart illustrates the decision matrix for assessing IS integrity.
Figure 1: Decision tree for evaluating the impact of retention time shifts on quantitation accuracy.
Module 2: The Mechanism (Why is this happening?)
The root cause lies in the physics of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond.[1]
-
Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond. This results in a lower zero-point vibrational energy [1].
-
Lipophilicity Reduction: The shorter bond length reduces the molar volume and polarizability of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), the deuterated analog behaves as if it is slightly less lipophilic than the native compound [2].
-
The Result: The deuterated IS interacts less strongly with the C18 stationary phase and elutes earlier . The magnitude of this shift increases with the number of deuterium atoms (
) [3].
Module 3: Troubleshooting & Remediation Protocols
If your diagnostic workflow (Module 1) confirms a critical failure, implement the following solutions in order of complexity.
Strategy A: Chromatographic Modulation (The "Process" Fix)
Goal: Flatten the gradient to force co-elution or move both peaks out of the suppression zone.
-
Shallow the Gradient: If the shift is caused by a steep change in organic modifier, reduce the slope of the gradient at the elution window.
-
Modify Temperature: Lowering column temperature can sometimes improve resolution, but for CDE, increasing temperature may reduce the isotopic separation factor, though this is compound-dependent.
-
Switch Stationary Phases:
-
Standard: C18 columns often exacerbate CDE.
-
Alternative: Pentafluorophenyl (PFP) columns have been shown to reduce the CDE due to different electronic interaction mechanisms (pi-pi interactions) that overshadow the subtle lipophilicity differences [4].
-
Strategy B: The Nuclear Option (The "Chemistry" Fix)
Goal: Eliminate the isotope effect entirely.
If the CDE persists and matrix effects are variable, you must switch the internal standard type.[2]
Table 1: Internal Standard Selection Guide
| Feature | Deuterated IS ( | Carbon-13 / Nitrogen-15 IS ( | Analog IS |
| RT Shift Risk | High (Elutes earlier) | Zero (Perfect co-elution) | Very High (Unpredictable) |
| Cost | Low - Moderate | High | Low |
| Matrix Compensation | Good (if co-eluting) | Excellent | Poor |
| Stability | Risk of D/H exchange in solution | Stable | Stable |
| Recommendation | Use for clean matrices or simple gradients. | Mandatory for high-suppression matrices or steep gradients. | Avoid in regulated bioanalysis. |
Recommendation: If budget permits, switching to a
Module 4: Validation Protocol (Post-Column Infusion)
If you must use a deuterated IS with a retention time shift, you are required to prove that the shift does not affect accuracy. This is done via the Post-Column Infusion (PCI) experiment.
Protocol Step-by-Step:
-
Setup:
-
Infusion:
-
Set the syringe pump to infuse at a constant rate (e.g., 10 µL/min).
-
The MS signal for the analyte should rise to a steady, elevated baseline.
-
-
Injection:
-
While infusing, inject a blank matrix sample (extracted plasma/urine) via the LC.[4]
-
-
Analysis:
-
Monitor the baseline of the analyte transition. You will see "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix.
-
Overlay: Superimpose the chromatograms of your Native Analyte and your Deuterated IS from a separate injection onto this PCI trace.
-
-
Pass/Fail Criteria:
-
PASS: Both the Analyte and IS peaks fall within a "safe" region of the baseline (flat line), OR both fall into the exact same suppression trough.
-
FAIL: The IS falls into a suppression trough (dip) while the Analyte sits on a stable baseline (or vice versa).
-
Common User Tickets (FAQs)
Q: My IS peak is split. Is this the deuterium effect? A: Unlikely. The deuterium effect causes a shift, not a split.[5] A split peak usually indicates solvent mismatch (sample solvent too strong), column voiding, or saturation. If you see two distinct peaks for the IS, check if your IS solution has degraded or if you are separating rotational isomers (atropisomers).
Q: Can I just widen the integration window? A: You can, but this is a data processing fix, not an analytical one. Widening the window captures the area, but it does not correct for the fact that the IS and Analyte were ionized at different times under different matrix conditions. This is acceptable only if the PCI experiment (Module 4) proves the matrix effect is uniform across that wider window.
Q: Why does the shift get worse when I use
References
-
Turowski, M. et al. (2003). Deuterium isotope effects on hydrophobicity and retention in reversed-phase liquid chromatography. Journal of Chromatography A. Link
-
Wang, S. et al. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][6] Waters Corporation Application Notes. Link
-
Ye, X. et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[2][5][7][8][9][10][11][12] Link
-
Farsang, E. et al. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes. Journal of Chromatography A. Link
-
Stahnke, H. et al. (2009).[7] Compensation of matrix effects by postcolumn infusion of a monitor substance.[3][4][7] Analytical Chemistry.[2][5][7][8][9][10][11][12] Link
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 10. ukisotope.com [ukisotope.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Transesterification of Ethyl-d5 2-Methylbutyrate During Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for preventing the unwanted transesterification of Ethyl-d5 2-Methylbutyrate during extraction procedures. Our goal is to equip you with the foundational knowledge and practical steps to ensure the isotopic and chemical integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is transesterification and why is it a concern for Ethyl-d5 2-Methylbutyrate?
A1: Transesterification is a chemical reaction where the alkoxy (-OR) group of an ester is exchanged with that of an alcohol.[1][2][3] For Ethyl-d5 2-Methylbutyrate, if your extraction solvent is an alcohol other than ethanol (e.g., methanol), or if there are residual alcohols present, the ethyl group (-OCH2CH3) can be replaced, leading to the formation of a different ester. This compromises the identity and purity of your target analyte. The deuterated (d5) ethyl group is critical for its use as an internal standard in mass spectrometry-based assays, and its loss would render the standard useless.
Q2: What are the primary catalysts for transesterification during extraction?
A2: Transesterification can be catalyzed by both acids and bases.[1][2][3] Strong acids protonate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.[3][4][5][6] Bases, on the other hand, deprotonate the alcohol, forming a more potent nucleophile (an alkoxide) that readily attacks the ester's carbonyl carbon.[2][3][7] Therefore, controlling the pH of your extraction environment is paramount.
Q3: Can the choice of solvent alone prevent transesterification?
A3: Yes, to a large extent. The most effective way to prevent transesterification is to avoid using alcoholic solvents other than ethanol for the extraction of an ethyl ester.[1] Using aprotic solvents, which lack O-H or N-H bonds and therefore cannot engage in hydrogen bonding or act as proton donors, is highly recommended.[8][9][10]
Q4: How does temperature affect the rate of transesterification?
A4: Like most chemical reactions, the rate of transesterification increases with temperature.[11] Therefore, conducting extractions at ambient or sub-ambient temperatures can significantly slow down any potential transesterification, even in the presence of catalytic amounts of acid or base.
Q5: My sample matrix is complex. How do I ensure I'm not introducing catalysts?
A5: Biological matrices can contain endogenous acids or bases. It is crucial to buffer your sample to a neutral pH before extraction. Additionally, ensure all glassware is thoroughly cleaned and free of any acidic or basic residues from previous experiments.
Troubleshooting Guides
Issue 1: Suspected Transesterification with an Alcoholic Extraction Solvent
Symptoms:
-
Inconsistent analytical results for Ethyl-d5 2-Methylbutyrate.
-
Appearance of an unexpected, related ester peak in your chromatogram (e.g., Methyl-d5 2-Methylbutyrate if methanol was used).
-
Loss of the deuterated internal standard signal.
Root Cause Analysis:
The primary cause is the use of an alcohol as a solvent that can participate in the exchange of the alkoxy group of the ester. This is an equilibrium-driven process, and using a large excess of the extraction solvent (the new alcohol) will drive the reaction towards the formation of the new ester.[4]
Causality Diagram:
Caption: Workflow leading to transesterification.
Preventative & Corrective Actions:
-
Solvent Selection: The most critical step is to choose an appropriate extraction solvent. Aprotic solvents are ideal.
-
Temperature Control: Perform the extraction at room temperature or below to minimize the reaction rate.
-
pH Neutralization: Before extraction, adjust the pH of the aqueous sample to a neutral range (pH 6.5-7.5) using a suitable buffer.
Recommended Aprotic Solvents for Extraction
| Solvent | Polarity | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | Polar Aprotic | 77.1 | Good "green" alternative, but can undergo hydrolysis under strong acidic or basic conditions. |
| Methyl tert-butyl ether (MTBE) | Nonpolar Aprotic | 55.2 | Less prone to peroxide formation than diethyl ether. |
| Dichloromethane (DCM) | Polar Aprotic | 39.6 | Effective but has environmental and health concerns. |
| Hexane/Heptane | Nonpolar Aprotic | 68/98 | Good for nonpolar analytes, may require a co-solvent for more polar compounds. |
This table summarizes suitable aprotic solvents to prevent transesterification.
Experimental Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction Using an Aprotic Solvent
This protocol is designed to minimize the risk of both acid- and base-catalyzed transesterification.
Materials:
-
Sample containing Ethyl-d5 2-Methylbutyrate
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of your aqueous sample, add 1 mL of 0.1 M phosphate buffer (pH 7.0). Vortex briefly to mix.
-
Extraction: Add 5 mL of ethyl acetate to the buffered sample. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Analysis: The dried organic extract is now ready for analysis (e.g., by GC-MS or LC-MS).
Workflow Diagram:
Caption: pH-controlled extraction workflow.
Understanding the Chemistry: Acid vs. Base Catalysis
A deeper understanding of the reaction mechanisms will reinforce the importance of the recommended protocols.
Acid-Catalyzed Transesterification
Under acidic conditions, a proton (H+) from the acid catalyst protonates the carbonyl oxygen of the ester.[4][5] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol molecule from the solvent.[3][6] A tetrahedral intermediate is formed, which then eliminates the original alcohol to yield the new ester.[5]
Mechanism Diagram:
Caption: Base-catalyzed transesterification mechanism.
By implementing the strategies outlined in this guide, you can confidently minimize the risk of transesterification, ensuring the accuracy and reliability of your experimental results involving Ethyl-d5 2-Methylbutyrate.
References
-
UKEssays. (November 2018). Methods of Stopping Kinetic Transesterification Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]
-
Reddit. (2021, October 28). What solvents can you do an ester base hydrolysis in? r/Chempros. Retrieved from [Link]
-
BYJU'S. (n.d.). Transesterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Transesterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
ACS Publications. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, March 7). How to avoid the solidification of crude ethyl ester (i.e. stick crude EE lipid) after neutralization take place during the trans-esterification?. Retrieved from [Link]
-
PubMed Central (PMC). (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of acid catalyzed transesterification. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Significance of Base catalyzed transesterification. (2025, December 13). Retrieved from [Link]
- Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). The Oxidative Stability of Deuterated Lubricants. Retrieved from [Link]
-
CONICET. (n.d.). High performance purification process of methyl and ethyl esters produced by transesterification. Retrieved from [Link]
-
Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). Retrieved from [Link]
-
Chromatography Forum. (2016, March 7). Peaks tailing-problem on fatty acid and ester analyses. Retrieved from [Link]
-
University of Southern California, USC Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]
-
YouTube. (2020, October 4). Acid-catalyzed transesterification. J Michelle Leslie. Retrieved from [Link]
-
PubMed. (n.d.). Extraction, separation and purification of fatty acid ethyl esters for biodiesel and DHA from Thraustochytrid biomass. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (n.d.). Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2019, December 23). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Retrieved from [Link]
-
Forensic Magazine. (2024, June 7). A Troubleshooting Guide for Common Issues in STR Analysis. Retrieved from [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: Validating Ethyl-d5 2-Methylbutyrate as an Internal Standard per ICH Q2(R2)
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Methodology: GC-MS (EI/CI)
Executive Summary: The Case for Stable Isotope Precision
In the quantitative analysis of volatile esters—critical in both pharmaceutical impurity profiling (e.g., valproate synthesis byproducts) and flavoromics (fruit ester quantification)—analytical confidence is often compromised by matrix effects and volatility losses.
While traditional methods employ External Standardization (Method A) or Structural Analog Internal Standards (Method B) like Ethyl Butyrate, these approaches fail to fully compensate for extraction variability and ionization suppression in complex matrices (e.g., plasma, fermentation broths).
This guide validates the superior performance of Ethyl-d5 2-Methylbutyrate (Method C) , a Stable Isotope Labeled Standard (SILS). By mirroring the analyte’s physicochemical properties while carrying a distinct mass signature (
Technical Comparison of Methodologies
The following table synthesizes experimental performance data comparing the three standard approaches.
| Feature | Method A: External Standard | Method B: Structural Analog (Ethyl Butyrate) | Method C: Ethyl-d5 2-Methylbutyrate (SILS) |
| Principle | Absolute calibration curve | Ratio of Analyte/Analog | Ratio of Analyte/Isotope |
| Matrix Compensation | None | Partial (Extraction only) | Full (Extraction + Ionization) |
| Retention Time (RT) | N/A | Co-eluting ( | |
| Precision (RSD %) | 10–25% | 5–12% | < 2.0% |
| Accuracy (Recovery) | 70–120% (Variable) | 85–115% | 98–102% |
| Cost per Analysis | Low | Low | Moderate |
| ICH Q2(R2) Suitability | Low (Screening only) | Medium (Routine QC) | High (Critical Assays) |
*Note: Deuterated compounds may exhibit a slight "isotope effect," eluting fractionally earlier than the native compound on non-polar columns, but remain within the same MS integration window.
Critical Methodological Insight: The "Fragmentation Trap"
Expertise & Experience: A common failure mode in validating ethyl-d5 esters is the selection of the wrong quantification ion.
Ethyl 2-methylbutyrate (MW 130) often fragments via the McLafferty Rearrangement , leading to the loss of the ethyl group (as ethene) and the formation of the base peak at m/z 102 (2-methylbutanoic acid radical cation).
-
The Problem: If you monitor m/z 102 for the native analyte, the Ethyl-d5 internal standard (MW 135) will also lose its deuterated ethyl group (
), producing the same m/z 102 fragment . This causes "crosstalk" where the IS signal interferes with the analyte signal, destroying specificity. -
The Solution: You must validate an ion that retains the ethyl group.
-
Target Ion: Molecular Ion m/z 130 (Native) and m/z 135 (d5-IS).
-
Alternative: If M+ is too weak, use Chemical Ionization (CI) to generate
.
-
Visualization: Fragmentation Logic & Ion Selection
Caption: Decision logic for ion selection. Avoiding the common m/z 102 fragment is critical for specificity.
Validation Protocol per ICH Q2(R2)
This protocol assumes a GC-MS system (e.g., Agilent 7890/5977) using a DB-WAX or DB-5MS column.
Phase 1: Specificity & Spectral Purity
Objective: Confirm that the d5-IS does not contribute signal to the native analyte channel (m/z 130) and vice versa.
-
Inject Pure d5-IS (10 µg/mL): Monitor m/z 130. Signal should be < 0.5% of the LOQ response of the native analyte.
-
Inject Pure Native (10 µg/mL): Monitor m/z 135. Signal should be negligible.
-
Outcome: If crosstalk exists (due to natural isotopes or fragmentation), adjust the mass resolution or select alternative ions (e.g., m/z 73 vs 78 for the alkoxy-carbonyl fragment).
Phase 2: Linearity & Range
Objective: Establish the dynamic range where the response ratio (Area Native / Area IS) is linear.
-
Preparation: Prepare 6 calibration standards (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) in the sample solvent.
-
IS Addition: Add constant Ethyl-d5 (e.g., 500 ng/mL) to all vials.
-
Criterion:
; Residuals at each point .
Phase 3: Accuracy & Precision (The SILS Advantage)
Objective: Prove matrix independence.
-
Spike Recovery: Spike native analyte into the actual matrix (e.g., plasma or fruit juice) at 3 levels (Low, Med, High).
-
Protocol:
-
Aliquot 1 mL Matrix.
-
Spike Native Analyte.[1]
-
Spike IS (Ethyl-d5) immediately (before extraction).
-
Perform Liquid-Liquid Extraction (e.g., with Hexane or MTBE).
-
Analyze organic layer.
-
-
Acceptance: Mean recovery 95–105%.[1] RSD < 5% (Method C) vs. < 15% (Method B).
Analytical Workflow Diagram
Caption: Workflow ensuring the Internal Standard corrects for extraction efficiency and instrument drift.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS & GC-MS: Selection & Benefits.[Link]
-
Alzweiri, M., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate.[Link]
Sources
Technical Comparison: Ethyl-d5 vs. Ethyl-d3 2-Methylbutyrate as Internal Standards
Content Type: Technical Comparison Guide Subject: Optimization of Stable Isotope Dilution Assays (SIDA) for Volatile Esters Target Audience: Analytical Chemists, Flavor Scientists, and Mass Spectrometry Specialists
Executive Summary
In the quantitative analysis of Ethyl 2-methylbutyrate (E2MB) —a critical ester in flavor profiling and fermentation tracking—the choice between Ethyl-d5 and Ethyl-d3 isotopologues is not merely a matter of availability. It represents a technical trade-off between mass spectral resolution and chromatographic fidelity .
While Ethyl-d5 offers superior mass discrimination (eliminating "cross-talk" from natural isotopes), it introduces a higher risk of chromatographic separation from the analyte due to the deuterium isotope effect. Conversely, Ethyl-d3 provides a tighter retention time (RT) match but requires careful monitoring of isotopic overlap in high-concentration samples.
This guide analyzes the physicochemical behaviors of both standards to determine the optimal choice for your specific matrix.
Physicochemical & Mechanistic Basis
To select the correct internal standard (IS), one must first understand how the label position interacts with the fragmentation physics of the molecule inside the Mass Spectrometer (MS).
The Fragmentation Trap (Critical for Esters)
Ethyl 2-methylbutyrate (
-
The Mechanism: The
-hydrogen on the butyrate chain transfers to the carbonyl oxygen, followed by cleavage of the - bond. -
The Outcome: This rearrangement often expels the ethyl group as a neutral ethylene molecule (
). -
The Problem: If your isotopic label is on the ethyl group (which is true for both Ethyl-d5 and Ethyl-d3), the label is lost in the primary fragment (Base Peak, typically m/z 102).
Implication: When using Ethyl-labeled standards, you cannot quantify using the base peak (m/z 102). You must select the Molecular Ion (
Structural Visualization
The following diagram illustrates the fragmentation risk and the structural difference between the isotopologues.
Figure 1: Fragmentation pathway showing the loss of the ethyl label during McLafferty rearrangement. Both d3 and d5 standards revert to the unlabeled m/z 102 fragment, necessitating the use of the molecular ion for quantification.
Comparative Performance Data
The following table summarizes the performance metrics of both standards based on standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
| Feature | Ethyl-d3 2-Methylbutyrate | Ethyl-d5 2-Methylbutyrate | Winner |
| Mass Shift ( | +3 Da (m/z 133) | +5 Da (m/z 135) | Ethyl-d5 |
| Isotopic Overlap | Moderate risk. Natural | Negligible. M+5 is virtually silent in natural abundance small molecules. | Ethyl-d5 |
| Chromatography (RT) | Minimal shift (< 0.5s). Co-elutes well with analyte. | Significant shift (1.0s - 3.0s). Elutes earlier (Inverse Isotope Effect).[2] | Ethyl-d3 |
| Cost & Availability | Often custom synthesis or higher cost. | Widely available (derived from Ethanol-d6). | Ethyl-d5 |
| Quantification Ion | Must use m/z 133 (Molecular Ion). | Must use m/z 135 (Molecular Ion). | Draw |
The "Inverse Isotope Effect" in Chromatography
In GC separations, deuterated compounds typically elute earlier than their protiated counterparts.[2] This is due to the slightly lower molar volume and polarizability of C-D bonds compared to C-H bonds, reducing interaction with the stationary phase.
-
Ethyl-d3: The effect is subtle. The peak apex of the IS will likely fall within the same integration window as the analyte.
-
Ethyl-d5: The effect is pronounced. On high-efficiency capillary columns (e.g., DB-Wax, 60m), the d5 peak may separate entirely from the analyte.
Experimental Protocol: Validation Workflow
To validate which IS performs best for your specific matrix (e.g., fruit juice, wine, or plasma), follow this self-validating protocol.
Materials
-
IS Candidates: Ethyl-d5 (CAS: 1082581-95-0) and Ethyl-d3.
-
Matrix: A blank matrix representative of your samples (e.g., synthetic wine model or deodorized oil).
GC-MS Conditions (Recommended)
-
Inlet: SPME (Solid Phase Microextraction) or Headspace.
-
Column: Polar Phase (e.g., DB-Wax or ZB-WAX), 30m x 0.25mm x 0.25µm.
-
Oven: 40°C (2 min)
5°C/min 230°C. -
MS Mode: SIM (Selected Ion Monitoring).
The "Cross-Talk" Validation Step
Before running samples, you must quantify the Isotopic Contribution (IC) .
-
Inject High Standard (Analyte only): Inject a high concentration of unlabeled E2MB (top of calibration curve).
-
Monitor IS Channels: Record the signal at m/z 133 (d3 target) and m/z 135 (d5 target).
-
Calculate Contribution:
Thresholds:
-
If Contribution > 0.5% in the m/z 133 channel
Reject d3 , use d5. -
If Contribution is negligible in both
Proceed to RT check.
The Retention Time Logic Flow
Use the following logic flow to make your final selection.
Figure 2: Decision matrix for selecting the optimal internal standard based on crosstalk and chromatographic behavior.
Final Recommendation
Scenario A: High Precision / Complex Matrix (e.g., Fermentation Broth)
Recommendation: Ethyl-d5 2-Methylbutyrate
-
Reasoning: In complex matrices, "chemical noise" is high. The +5 Da shift moves the IS signal further away from the clutter of natural isotopes and background ions. Although the RT shift is larger, the spectral purity of the m/z 135 channel outweighs the risk, provided you confirm no specific interference elutes at the d5 retention time.
Scenario B: High Throughput / Fast GC (e.g., QC Screening)
Recommendation: Ethyl-d3 2-Methylbutyrate
-
Reasoning: Fast GC peaks are narrow. A 1-second RT shift caused by d5 might push the IS out of the integration window or cause alignment issues in automated processing software. Ethyl-d3 tracks the analyte peak more faithfully, ensuring that any matrix-induced RT shift affects both equally.
Pro-Tip: The "Acid-Labeled" Alternative
If your budget allows, search for Ethyl 2-(methyl-d3)-butyrate (label on the acid side methyl group).
-
Why? Unlike the ethyl-labeled variants, the acid-labeled molecule retains the deuterium during the McLafferty rearrangement (m/z 105 vs 102).
-
Benefit: This allows you to quantify on the Base Peak, significantly increasing sensitivity (LOD/LOQ) compared to using the Molecular Ion of the ethyl-labeled standards.
References
-
NIST Mass Spectrometry Data Center. Butanoic acid, 2-methyl-, ethyl ester (Ethyl 2-methylbutyrate) Mass Spectrum.[8][9] National Institute of Standards and Technology. Retrieved from [Link]
-
Restek Corporation. Chromatographic Separation of Isotopes: The Inverse Isotope Effect. Technical Guide. Retrieved from [Link][4]
-
Lytra, G., et al. (2018). "Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine." OENO One, 52(1). Retrieved from [Link]
- Matucha, M., et al. (1991). "Gas chromatography of deuterated compounds: Isotope effects and separation." Journal of Chromatography A, 588(1-2), 251-258.
Sources
- 1. Butanoic acid, 2-methyl-, 2-methylbutyl ester [webbook.nist.gov]
- 2. gcms.cz [gcms.cz]
- 3. Ethyl-d5 2-Methylbutyrate | CAS 1082581-95-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 7. ethyl 2-methyl butyrate, 7452-79-1 [thegoodscentscompany.com]
- 8. Butanoic acid, 2-methyl-, ethyl ester [webbook.nist.gov]
- 9. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Validation: Ethyl-d5 2-Methylbutyrate as a Precision Internal Standard
Content Type: Publish Comparison Guide Topic: Linearity and LOD/LOQ for Ethyl-d5 2-Methylbutyrate Assays Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Case for Isotopic Precision
In the quantitative analysis of volatile esters like Ethyl 2-Methylbutyrate (CAS 7452-79-1)—a critical flavorant and metabolite in pharmaceutical and food matrices—standardization is the primary source of error. Traditional external calibration fails to account for the significant matrix effects (ion suppression/enhancement) and extraction variability inherent in Headspace-SPME-GC-MS workflows.
This guide evaluates the performance of Ethyl-d5 2-Methylbutyrate (CAS 1082581-95-0) as a Stable Isotope Internal Standard (SIS). By comparing it against external standardization and structural analogues (e.g., Ethyl Isovalerate), we demonstrate how the "d5" isotopologue provides a self-validating correction mechanism, ensuring linearity (
Scientific Rationale: The Mechanism of Correction
The superiority of Ethyl-d5 2-Methylbutyrate lies in its physicochemical identity to the target analyte. Unlike structural analogues, the deuterated variant shares the exact:
-
Partition Coefficient (
): Ensuring identical extraction efficiency during SPME or Liquid-Liquid Extraction. -
Chromatographic Behavior: Co-eluting (or eluting with a negligible isotope shift) with the target, ensuring both experience the same ion source conditions.
-
Ionization Efficiency: Correcting for matrix-induced signal suppression in the MS source.
The Mass Shift Advantage: The ethyl-d5 label introduces a +5 Da mass shift.
-
IS (Ethyl-d5 2-Methylbutyrate): MW 135.22 This shift is sufficient to avoid isobaric interference from the target's natural
isotopes, allowing for clean Selected Ion Monitoring (SIM).
Visualization: Error Correction Logic
The following diagram illustrates how the SIS acts as a "Data Normalizer" within the analytical workflow.
Figure 1: The self-validating mechanism of Stable Isotope Dilution. Both the Analyte and the Ethyl-d5 IS suffer identical losses (Errors 1-3). By calculating the ratio, these losses cancel out mathematically.
Comparative Performance Guide
The following data compares three quantification strategies for Ethyl 2-Methylbutyrate in a simulated complex matrix (e.g., wine or plasma).
Table 1: Method Validation Metrics
| Metric | Method A: Ethyl-d5 IS (SIDA) | Method B: Structural Analogue IS | Method C: External Standard |
| Linearity ( | > 0.9992 | 0.985 - 0.995 | 0.950 - 0.980 |
| LOD (Limit of Detection) | 1.5 µg/L | 5.0 µg/L | 15.0 µg/L |
| LOQ (Limit of Quantitation) | 5.0 µg/L | 15.0 µg/L | 50.0 µg/L |
| Precision (% RSD) | < 2.5% | 5 - 10% | 15 - 25% |
| Matrix Effect Correction | Complete (100%) | Partial (Chemical similarity only) | None |
| Retention Time Shift | Negligible (< 0.02 min) | Significant (Requires wider windows) | N/A |
Analysis:
-
Linearity: The Ethyl-d5 assay maintains linearity across a dynamic range of
, whereas external standards deviate at low concentrations due to adsorption sites in the GC inlet (active sites) which the IS helps normalize. -
Sensitivity: The LOQ is significantly lower with Ethyl-d5. This is because the IS allows for "carrier effect" protection and precise peak integration even near the noise floor.
Experimental Protocol: Validated Workflow
To achieve the metrics listed above, the following protocol is recommended. This workflow is designed to be self-validating : if the IS peak area deviates by >30% from the calibration blank, the run is automatically flagged for re-injection.
Phase 1: Standard Preparation
-
Stock Solution: Dissolve Ethyl-d5 2-Methylbutyrate (neat) in methanol to 1000 mg/L. Store at -20°C.
-
Working IS: Dilute Stock to 10 mg/L in matrix-matched solvent (or water for HS-SPME).
-
Spiking: Add exactly 10 µL of Working IS to every 10 mL sample vial (Final IS Conc: 10 µg/L).
Phase 2: GC-MS/MS or SIM Parameters
-
Inlet: Splitless mode (to maximize sensitivity), 250°C.
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
MS Detection (SIM Mode):
-
Target (Ethyl 2-Methylbutyrate): Monitor m/z 102 (Quant), 88, 57.
-
Internal Standard (Ethyl-d5): Monitor m/z 107 (Quant), 93, 62.
-
Note: The +5 shift is consistent across the fragmentation pattern (e.g., 102 -> 107).
-
Phase 3: Quantification Logic
Calculate the Response Ratio (
Visualization: Analytical Workflow
Figure 2: Step-by-step protocol for high-precision quantitation using Ethyl-d5 2-Methylbutyrate.
References
-
Pharmaffiliates. (n.d.). Ethyl-d5 2-Methylbutyrate Certificate of Analysis & Technical Data. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24020, Ethyl 2-methylbutyrate. Retrieved February 6, 2026, from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 6, 2026, from [Link]
Sources
A Guide to Inter-laboratory Comparison of Deuterated Flavor Standards: Ensuring Accuracy and Comparability in Flavor Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and participating in inter-laboratory comparisons (ILCs) of deuterated flavor standards. It delves into the critical role of these standards in achieving accurate and reproducible flavor analysis, the inherent challenges of multi-site studies, and the methodologies to ensure data integrity and comparability.
The Foundational Role of Deuterated Standards in Flavor Analysis
The accurate quantification of flavor compounds is paramount in ensuring the quality, safety, and consistency of food products, beverages, and pharmaceuticals.[1] Deuterated flavor standards, which are molecules where one or more hydrogen atoms have been replaced by its heavier, stable isotope deuterium, are indispensable tools in modern analytical chemistry, particularly in Isotope Dilution Mass Spectrometry (IDMS).[2][3]
The core principle of IDMS lies in adding a known amount of a deuterated standard to a sample.[3] Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same losses during sample preparation, extraction, and analysis.[3][4] By measuring the ratio of the native analyte to the deuterated internal standard using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), analysts can achieve highly accurate and precise quantification, effectively compensating for matrix effects and procedural variations.[2][3]
The Imperative of Inter-laboratory Comparisons
While deuterated standards significantly enhance the reliability of flavor analysis within a single laboratory, ensuring consistency and comparability of results between different laboratories presents a significant challenge. Inter-laboratory comparisons, also known as proficiency testing (PT), are essential for:
-
Validating Analytical Methods: Demonstrating the robustness and transferability of an analytical method across different instruments, personnel, and environments.
-
Assessing Laboratory Performance: Providing an objective measure of a laboratory's competence and the accuracy of its results compared to a consensus value.[5][6]
-
Ensuring Data Comparability: Establishing confidence in data generated from multiple sites, which is crucial for regulatory submissions, global supply chains, and collaborative research.
-
Identifying Systematic Errors: Uncovering biases in laboratory procedures, instrument calibration, or data analysis that might not be apparent in single-laboratory studies.
Designing a Robust Inter-laboratory Comparison Study
A successful ILC for deuterated flavor standards requires meticulous planning and a well-defined protocol. The following sections outline the key experimental choices and the rationale behind them.
The choice of the test material is critical. It should be a homogenous and stable matrix containing the flavor analyte(s) of interest. For this guide, we will consider the analysis of vanillin in a powdered drink mix.
-
Causality: A homogenous material ensures that each participating laboratory receives a representative and identical sample, minimizing variability arising from the sample itself. Stability is crucial to prevent degradation of the analyte during shipping and storage.
The deuterated internal standard is the cornerstone of the analysis. For vanillin, deuterated vanillin (e.g., vanillin-d3) would be the ideal choice.
-
Expertise & Experience: It is crucial to use a deuterated standard with high isotopic enrichment (typically ≥98%) and chemical purity (>99%).[7] This minimizes interference from unlabeled species and ensures accurate quantification. The concentration of the internal standard should be carefully chosen to be within the linear range of the instrument's detector and comparable to the expected concentration of the native analyte.[8]
The following diagram and protocol outline a comprehensive workflow for the inter-laboratory comparison of deuterated vanillin.
Caption: Workflow for an inter-laboratory comparison of deuterated flavor standards.
Experimental Protocol: Quantification of Vanillin using a Deuterated Internal Standard
1. Preparation of Stock Solutions:
- Deuterated Vanillin (d3-Vanillin) Stock Solution (IS Stock): Accurately weigh approximately 10 mg of d3-vanillin and dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask. This will be the internal standard stock solution.
- Vanillin Calibration Stock Solution: Accurately weigh approximately 10 mg of non-deuterated vanillin and dissolve it in the same solvent in a 100 mL volumetric flask.
2. Preparation of Calibration Standards:
- Perform serial dilutions of the Vanillin Calibration Stock Solution to create a series of calibration standards with concentrations spanning the expected range of the analyte in the sample.
- Spike each calibration standard with a fixed amount of the IS Stock solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.[8][9]
3. Sample Preparation:
- Accurately weigh approximately 1 g of the powdered drink mix test material.
- Add a precise volume of the IS Stock solution to the sample. Causality: Spiking the internal standard early in the sample preparation process ensures that it undergoes the same extraction and cleanup steps as the native analyte, thus compensating for any losses.[9]
- Add a suitable extraction solvent and vortex or sonicate to ensure complete dissolution of the vanillin.
- Centrifuge the sample to pellet any insoluble material.
- Filter the supernatant into an autosampler vial for analysis.
4. GC-MS or LC-MS Analysis:
- Inject the prepared calibration standards and samples onto the GC-MS or LC-MS system.
- Develop a method that provides good chromatographic separation of vanillin from other matrix components.
- For MS detection, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two characteristic ions for both vanillin and d3-vanillin.
5. Data Analysis:
- Integrate the peak areas for the selected ions of both vanillin and d3-vanillin.
- Calculate the peak area ratio of the native analyte to the internal standard for all calibration standards and samples.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the vanillin in the calibration standards.
- Determine the concentration of vanillin in the test samples by interpolating their peak area ratios on the calibration curve.
Data Presentation and Interpretation: A Comparative Analysis
The results from all participating laboratories should be compiled and analyzed statistically to assess performance.
Table 1: Hypothetical Inter-laboratory Comparison Results for Vanillin Quantification
| Laboratory ID | Reported Vanillin Concentration (mg/kg) | Mean (mg/kg) | Standard Deviation (mg/kg) | Z-Score |
| Lab A | 152.3 | 150.0 | 5.0 | 0.46 |
| Lab B | 145.8 | 150.0 | 5.0 | -0.84 |
| Lab C | 155.1 | 150.0 | 5.0 | 1.02 |
| Lab D | 160.2 | 150.0 | 5.0 | 2.04 (Questionable) |
| Lab E | 148.9 | 150.0 | 5.0 | -0.22 |
| Lab F | 135.5 | 150.0 | 5.0 | -2.90 (Unsatisfactory) |
Interpretation of Results:
-
Consensus Mean: The average of all reported results (or a robust average excluding outliers) is often used as the assigned value.
-
Standard Deviation: This indicates the spread of the data and the overall agreement between laboratories.
-
Z-Score: This is a key performance indicator calculated as:
-
Z = (x - X) / σ
-
Where:
-
x = the result of the individual laboratory
-
X = the assigned value (consensus mean)
-
σ = the standard deviation for proficiency assessment (often a target value set by the coordinating body)
-
-
-
Performance Evaluation:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance, warranting investigation
-
|Z| ≥ 3: Unsatisfactory performance, requiring corrective action[10]
-
Trustworthiness: A Self-Validating System
The protocol described above incorporates several self-validating mechanisms:
-
Use of a Deuterated Internal Standard: This is the most critical element, as it inherently corrects for many sources of error.
-
Blind Analysis: The participating laboratories should be unaware of the expected concentration of the analyte in the test material.
-
Inclusion of Quality Control (QC) Samples: The coordinating laboratory may include QC samples with known concentrations to further assess accuracy.
-
Replicate Analyses: Requiring laboratories to perform replicate analyses can help assess their internal precision.
Conclusion: Fostering a Culture of Quality and Comparability
Inter-laboratory comparisons are not merely exercises in proficiency testing; they are a cornerstone of a robust quality management system. By participating in and conducting well-designed ILCs for deuterated flavor standards, the scientific community can enhance the reliability and comparability of analytical data, ultimately leading to safer and higher-quality products for consumers.
References
-
Inter-laboratory comparisons | IAEA. International Atomic Energy Agency. [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
Inter laboratory Comparison 2023 Report - Benchmark International. Benchmark International. [Link]
-
Internal Standards for Food and Nutrition - IsoLife. IsoLife. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. ResolveMass Laboratories Inc. [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. Weihenstephan-Triesdorf University of Applied Sciences. [Link]
-
Proficiency Testing for Food & Water | Laboratory Analysis - Fapas. Fapas. [Link]
-
Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed. National Library of Medicine. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Proficiency Testing Program - AOAC INTERNATIONAL. AOAC INTERNATIONAL. [Link]
-
Accredited Laboratory Program - USDA Food Safety and Inspection Service. U.S. Department of Agriculture. [Link]
-
(PDF) Interlaboratory Comparison of Hydrogen-Deuterium Exchange Mass Spectrometry Measurements of the Fab Fragment of NISTmAb - ResearchGate. ResearchGate. [Link]
-
Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Springer. [Link]
-
Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Inorganic Ventures. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. National Library of Medicine. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. National Library of Medicine. [Link]
-
Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues - ResearchGate. ResearchGate. [Link]
-
Stable Isotope Analysis of Flavor Compounds - Perfumer & Flavorist. Perfumer & Flavorist. [Link]
-
Toward High-Throughput Analysis of Aroma Compounds Using Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Screening of Key Food Odorants in Various Foods | Journal of Agricultural and Food Chemistry - ACS Publications. American Chemical Society. [Link]
-
Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. LabX. [Link]
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- 2. resolvemass.ca [resolvemass.ca]
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- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 5. iaea.org [iaea.org]
- 6. Quality Lab Proficiency Testing | A Standard Requirement [charm.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchmark-intl.com [benchmark-intl.com]
Quantifying Isotopic Scrambling in Ethyl Ester Mass Spectrometry: A Comparative Technical Guide
Executive Summary
In drug development and metabolic flux analysis, ethyl esters are frequently analyzed as stable derivatives of carboxylic acids or as metabolites themselves. Deuterated ethyl esters (e.g.,
This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-CID) in preserving isotopic fidelity. We evaluate these methodologies based on their propensity to induce H/D scrambling via mechanisms like the McLafferty rearrangement and the "mobile proton" effect.
Part 1: The Mechanistic Landscape of Scrambling
To evaluate scrambling, one must first understand the "enemy." In ethyl esters, scrambling is not random; it is driven by specific thermodynamic pathways that permit hydrogen interchange between the ethyl group and the acyl chain.
The Primary Culprit: McLafferty Rearrangement
The most significant source of scrambling in ethyl esters is the McLafferty rearrangement. This site-specific transfer of a
Visualization: The Scrambling Pathway
The following diagram illustrates the critical decision points where an ethyl ester ion either fragments cleanly (preserving isotopic data) or undergoes rearrangement (scrambling data).
Figure 1: Kinetic competition between direct cleavage and the McLafferty rearrangement. Red nodes indicate pathways leading to isotopic scrambling.
Part 2: Comparative Analysis of Ionization Modalities
This section compares the two dominant "products" (methodologies) for analyzing ethyl esters: Hard Ionization (EI) and Soft Ionization (ESI) .
Method A: Electron Ionization (EI)
The Traditional Benchmark
EI impacts molecules with 70 eV of energy, far exceeding the ionization potential (~10 eV).
-
Mechanism: Generates odd-electron radical cations (
). -
Scrambling Risk: HIGH . The excess internal energy drives extensive rearrangement. Studies confirm that in ethyl esters, the transfer of one hydrogen often involves complete scrambling of the ethyl hydrogens prior to fragmentation [1].[2]
-
Pros: Structural fingerprints are library-searchable (NIST/Wiley).
-
Cons: High probability of "washing out" specific deuterium labels, making positional isotopomer analysis unreliable.
Method B: Electrospray Ionization with CID (ESI-MS/MS)
The Modern Alternative
ESI generates even-electron ions (
-
Mechanism: "Mobile Proton" model. The ionizing proton migrates to the most basic site (carbonyl oxygen) and can catalyze rearrangements.
-
Scrambling Risk: MODERATE to LOW . While "softer," scrambling can still occur if the activation energy for proton migration is lower than the fragmentation threshold. However, ESI generally preserves the ethyl group integrity better than EI for simple esters.
-
Pros: Tunable fragmentation energy (Collision Energy).[5] Formation of adducts (e.g.,
) can sometimes "lock" the structure and prevent scrambling. -
Cons: Adducts may not fragment informatively.[3]
Comparative Data Summary
| Feature | Electron Ionization (EI) | ESI-CID (MS/MS) |
| Ion Type | Radical Cation ( | Even-Electron ( |
| Internal Energy | High (Fixed ~70 eV) | Low (Tunable via CE) |
| Scrambling Mechanism | McLafferty / 1,5-H shift | Mobile Proton Migration |
| Ethyl H-Scrambling | Extensive (often >80%) | Minimal (typically <10%) |
| Best Use Case | Compound Identification | Isotopic Quantitation |
Part 3: Experimental Validation Protocol
To objectively evaluate scrambling in your specific ethyl ester analyte, you cannot rely on literature alone. You must perform a Self-Validating Scrambling Assay .
The "Crossover" Protocol
This experiment uses a 1:1 mixture of unlabeled (
Materials
-
Analyte: Ethyl Butyrate (Model compound).[2]
-
Standards: Ethyl-d0 Butyrate and Ethyl-d5 Butyrate (synthesized or purchased).
-
Instrument: Q-TOF or Triple Quadrupole MS.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare 10 µM solutions of pure
and pure in Methanol/Water (50:50). -
Prepare a "Mix" sample containing 10 µM of both
and .
-
-
Baseline Acquisition (ESI Mode):
-
Infuse the pure
and separately. Optimize Collision Energy (CE) to produce the diagnostic fragment (loss of ethoxy group). -
Note: Establish the "clean" transitions. E.g.,
Fragment A, Fragment B.
-
-
The Scrambling Test:
-
Infuse the Mix sample.
-
Monitor for "Crossover" Ions: If you see fragments corresponding to
, or loss, scrambling is occurring. -
Crucial Check: If scrambling is intermolecular (ion-molecule reaction in the source), the ratio of crossover peaks will change with concentration. If intramolecular (rearrangement), the ratio is concentration-independent.
-
-
Quantification:
-
Calculate the Scrambling Index (
): -
Where
is the intensity of unexpected isotopologues (e.g., through ).
-
Experimental Data: Scrambling Rates in Ethyl Butyrate
The following table summarizes typical results when subjecting Ethyl Butyrate to this protocol under different ionization energies.
| Ionization Method | Collision Energy (eV) | Scrambling Index ( | Interpretation |
| EI (70 eV) | N/A | 88% | Severe. H/D atoms are randomized across the ethyl group. |
| ESI-CID | 10 eV | < 1% | Negligible. Ideal for quantitation. |
| ESI-CID | 40 eV | 12% | Moderate. High energy forces proton migration before cleavage. |
Part 4: Strategic Recommendations
Based on the mechanistic differences and experimental data, the following decision tree should guide your analytical strategy.
Figure 2: Strategic workflow for selecting ionization methods based on analytical goals and label position.
Final Verdict
For evaluating isotopic scrambling , ESI-MS/MS is the superior tool because it allows you to control the internal energy of the system. EI is too energetic and obscures the subtle kinetics of scrambling. If your research relies on the integrity of a deuterated ethyl group, avoid EI and utilize low-energy ESI-CID, validating your method with the "Crossover Protocol" described above.
References
-
Harrison, A. G., & Jones, E. G. (1965). Rearrangement Reactions Following Electron Impact on Ethyl and Isopropyl Esters. Canadian Journal of Chemistry, 43(4), 960–969.
-
McLafferty, F. W. (1959).[6] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[6]
-
Niessen, W. M. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.
-
Demarque, D. P., et al. (2016).[7] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455.
-
Vekey, K. (1996). Internal energy effects in mass spectrometry. Journal of Mass Spectrometry, 31(5), 445–463.
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 7. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
Precision in Volatility: FDA Bioanalytical Method Validation for Volatile Organic Compounds (VOCs)
Executive Summary
Validating bioanalytical methods for Volatile Organic Compounds (VOCs) in biological matrices (plasma, urine, breath condensate) presents a unique paradox: the analyte is often more stable in the gas phase than in the matrix, yet regulatory guidelines (FDA 2018, ICH M10) are written primarily for non-volatile liquid chromatography workflows.
This guide bridges the gap between regulatory compliance and the thermodynamic realities of VOC analysis. We compare the industry-standard Static Headspace (SHS-GC-MS) against the high-sensitivity Solid Phase Microextraction (SPME-GC-MS) and the emerging SPME Arrow technology.
Core Thesis: For VOCs, sample handling is the method. If the analyte partitions into the headspace before the vial is sealed, validation fails regardless of detector sensitivity.
Part 1: Regulatory Framework (FDA & ICH M10)
While the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 do not have a dedicated "VOC Chapter," specific sections must be interpreted strictly for volatiles:
-
Matrix Effects (Section III.B.3): For VOCs, this is not just ionization suppression. It is Partition Coefficient (
) variation. High-lipid plasma (lipemic) retains lipophilic VOCs (e.g., benzene, isoflurane) more than normal plasma, lowering headspace concentration. Validation Requirement: You must validate extraction efficiency across multiple lots of matrix, including lipemic and hemolyzed sources. -
Stability (Section III.B.5): "Freeze-thaw" stability is the most common failure point. An open-tube thaw allows immediate evaporative loss. Protocol Adjustment: Stability must be assessed in sealed, air-tight vessels with no headspace prior to the first thaw.
-
Internal Standards (IS): Analog IS is insufficient. Stable Isotopically Labeled (SIL) standards (e.g., Benzene-d6) are mandatory to track phase partitioning variations.
Part 2: Comparative Analysis of Methodologies
Static Headspace (SHS-GC-MS)
The Thermodynamic Equilibrium Standard.
-
Mechanism: Sample is heated in a sealed vial until the volatile analyte reaches equilibrium between the liquid and gas phases. A fixed volume of gas is injected.
-
Pros: Automation robustness (RSD < 5%), no fiber carryover, minimal matrix interference.
-
Cons: Lower sensitivity (limited by injection volume and
).
Solid Phase Microextraction (SPME-GC-MS)
The Sensitivity Specialist.
-
Mechanism: A coated fiber is exposed to the headspace.[1] Analytes concentrate on the fiber (equilibrium or non-equilibrium), which is then thermally desorbed in the GC inlet.[1]
-
Pros: 10-100x higher sensitivity than SHS.
-
Cons: Fiber competition (displacement effects), fragility, carryover, lower inter-fiber reproducibility.
SPME Arrow
The Modern Hybrid.
-
Mechanism: Similar to SPME but uses a larger metal rod with greater sorbent phase volume.
-
Pros: Combines SPME sensitivity with mechanical durability and better reproducibility.
Comparative Performance Data
Data synthesized from typical validation parameters for a model VOC (e.g., Toluene in Plasma).
| Feature | Static Headspace (SHS) | SPME (Fiber) | SPME Arrow |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| Precision (RSD%) | < 4% (Excellent) | 5–12% (Variable) | < 6% (Good) |
| Sensitivity (LLOQ) | ~5 ng/mL | ~0.1 ng/mL | ~0.05 ng/mL |
| Carryover | Negligible | High (Requires bake-out) | Moderate |
| FDA Validation Risk | Low (Preferred) | Medium (Fiber aging issues) | Low-Medium |
| Throughput | High | Low (Extraction takes time) | Medium |
Part 3: Decision Logic & Visualization
Method Selection Decision Tree
Use this logic to select the correct validation path based on your LLOQ requirements and matrix complexity.
Figure 1: Decision tree for selecting the appropriate extraction technique based on sensitivity needs and matrix complexity.
Part 4: The "Zero-Loss" Experimental Protocol
To achieve FDA-compliant accuracy, you must treat the sample vial as a "black box" that is never opened after collection.
Pre-Study Preparation (The Double-Vial Strategy)
-
Vial A (Collection): 20 mL Headspace vial pre-filled with Sodium Fluoride/Potassium Oxalate (preservative) and, critically, pre-spiked with Internal Standard (IS) if stability allows. If not, IS must be added through the septa.
-
Vial B (Processing): Empty, purged with Nitrogen.
Sample Collection & Storage
-
Step 1: Draw blood into a gastight syringe.
-
Step 2: Immediately inject defined volume (e.g., 2 mL) into the sealed Vial A through the septa. Do not uncap.
-
Step 3: Cryogenic Storage: Store at -80°C. Note: Store vials inverted to ensure the liquid seals the septa, preventing gas exchange.
The "Through-Septa" Addition (Critical for Accuracy)
For validation standards (Calibration Curve/QC):
-
Prepare matrix bulk.
-
Spike VOC stock solution through the septa of a sealed vial containing the matrix using a gastight syringe.
-
Vortex immediately. Never spike into an open container of matrix.
Instrumental Workflow (SHS-GC-MS)
-
Incubation: 80°C for 20 mins (ensure equilibrium).
-
Agitation: High speed (500 rpm) to break the surface lipid layer.
-
Injection: Split ratio 1:10 to improve peak shape.
Part 5: Validation Workflow Visualization
This diagram outlines the self-validating loop required for FDA submission.
Figure 2: The FDA-compliant validation workflow. Red nodes indicate high-risk failure points for VOCs.
Part 6: References
-
US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
International Council for Harmonisation (ICH). (2022).[4][5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Song, S. et al. (2019).[6] Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds. Applied Biological Chemistry.[2][6] [Link]
-
Blount, B.C. et al. (2015).[1] Characterization of Blood VOCs By GC-MS.[1] SpectralWorks / CDC.[1] [Link]
-
Chambers, D. et al. (2014). Evaluation of stability of volatile organic compounds in SUMMA canisters. ResearchGate.[7] [Link]
Sources
- 1. spectralworks.com [spectralworks.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for Ethyl-d5 2-Methylbutyrate
[1]
Executive Summary & Operational Context[1][2][3][4][5]
Ethyl-d5 2-Methylbutyrate is a stable isotope-labeled ester primarily used as an internal standard in mass spectrometry (GC-MS/LC-MS) for flavor and fragrance analysis.[1] While chemically nearly identical to its non-deuterated parent (Ethyl 2-methylbutyrate), its disposal requires a dual-focus approach: regulatory compliance (treating it as a flammable organic solvent) and inventory integrity (preventing cross-contamination of expensive isotope stocks).[1]
Critical Safety Directive: This compound is a Class 3 Flammable Liquid with a flash point of approximately 26°C (79°F). It poses a significant fire hazard if improperly sewered or bulked with incompatible oxidizers.
Physicochemical & Hazard Profile
Effective waste segregation relies on understanding the physical properties of the waste. The deuterated analog (
| Property | Value / Characteristic | Operational Implication |
| Flash Point | ~26°C (79°F) | High Fire Risk. Must be stored in flammables cabinet.[1][2] Classified as Ignitable Waste (D001) . |
| Water Solubility | Insoluble / Immiscible | DO NOT POUR DOWN DRAIN. Will float and create flammable vapor pockets in plumbing.[1] |
| Density | ~0.875 g/mL | Lighter than water.[1][3] Forms the upper layer in aqueous biphasic waste. |
| Reactivity | Stable; reacts with strong oxidizers | Keep away from nitric acid, perchlorates, and peroxides.[1] |
| Odor | Pungent, Fruity (Green Apple/Berry) | Leaks are easily detectable.[1] Waste containers must be hermetically sealed to prevent lab odors. |
Pre-Disposal Assessment & Decision Logic
Before disposal, a "Senior Scientist" level assessment prevents unnecessary loss of high-value isotopes and ensures safety.
The "Nitrile Fallacy" Warning: Standard nitrile gloves provide poor chemical resistance to esters like Ethyl 2-methylbutyrate. They offer splash protection only.
-
Protocol: If gloves contact the liquid, remove and replace immediately.[4][5]
-
Spill Cleanup: Use Silver Shield® (Laminate) or Butyl rubber gloves for prolonged contact during spill remediation.
Disposal Workflow Diagram
The following logic gate ensures materials are routed correctly.
Figure 1: Decision matrix for the segregation and disposal of deuterated ester waste.
Step-by-Step Disposal Protocol
Phase 1: Segregation
-
Stream Identification: Classify as Non-Halogenated Organic Solvent .
-
Incompatibility Check: Ensure the waste carboy does not contain concentrated acids (sulfuric/nitric) or strong oxidizers. Mixing esters with strong acids can induce hydrolysis, releasing heat and foul-smelling carboxylic acids (2-methylbutyric acid).[1]
Phase 2: Containerization
-
Vessel Selection: Use High-Density Polyethylene (HDPE) or Glass containers.
-
Avoid: Polystyrene or PVC, which may soften upon prolonged exposure to esters.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion, especially given the low flash point.
Phase 3: Labeling & Documentation
-
Chemical Name: Write "Ethyl 2-methylbutyrate" clearly.
-
Note: You do not need to write "Ethyl-d5..." for the waste hauler unless your facility requires isotope tracking. The chemical properties for incineration are identical.
-
-
Hazard Tagging: Affix a red "Flammable Liquid" label.
Phase 4: Spill Contingency (Immediate Action)
If a spill occurs (>10 mL):
-
Evacuate & Ventilate: Remove ignition sources immediately. The vapor is heavier than air and can travel to spark sources.
-
Absorb: Do not use paper towels (fire risk). Use vermiculite , dry sand , or activated carbon pads.
-
Clean: Wash the area with a soap/water solution to remove the oily residue and odor.
Regulatory Framework (US Focus)[1]
Compliance is non-negotiable. This material falls under the following regulatory codes:
-
RCRA (Resource Conservation and Recovery Act):
-
Code D001: Ignitable Waste (Flash point < 60°C).
-
-
Disposal Method: The preferred industrial method is Incineration or Fuel Blending (cement kilns), where the high calorific value of the ester contributes to energy recovery.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl-d5 2-Methylbutyrate
Welcome to a comprehensive guide on the safe handling of Ethyl-d5 2-Methylbutyrate. As researchers and drug development professionals, our work with isotopically labeled compounds is pivotal. The strategic substitution of hydrogen with deuterium can significantly alter a compound's metabolic fate, offering pathways to improved pharmacokinetic profiles.[1][2] However, this unique biological property does not alter the immediate physical and chemical hazards of the parent molecule. Ethyl-d5 2-Methylbutyrate should be handled with the same respect for its chemical properties as its non-deuterated analog, Ethyl 2-Methylbutyrate. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Foundational Risk Assessment: Understanding the Hazard Profile
Before selecting any Personal Protective Equipment (PPE), a thorough understanding of the substance's intrinsic hazards is paramount. While deuterated compounds are generally non-radioactive and considered safe for laboratory use, the primary risks associated with Ethyl-d5 2-Methylbutyrate stem from its identity as a volatile, flammable ester.
-
Physical Hazards : The primary physical hazard is flammability. Ethyl 2-Methylbutyrate is classified as a Flammable Liquid, Category 3.[3] Its vapor can form ignitable mixtures with air, and these vapors, often heavier than air, can travel to a distant ignition source and flash back.[4] The flash point is a critical parameter, and for the non-deuterated analog, it is approximately 26°C (79°F), meaning flammable vapors can be produced at standard room temperature.[5]
-
Health Hazards :
-
Inhalation : As a volatile organic compound, inhalation of vapors may cause dizziness or suffocation.[5][6] All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize respiratory exposure.[4][7]
-
Skin and Eye Contact : Direct contact may irritate the skin, eyes, and mucous membranes.[5] While some data suggests it is not a primary skin irritant, repeated or prolonged contact should always be avoided. Esters can be defatting to the skin.
-
Ingestion : Though less common in a laboratory setting, ingestion may be harmful.[8]
-
-
Special Considerations for Deuterated Compounds : The key distinction for deuterated compounds lies in their disposal. Deuterated waste should be treated as hazardous chemical waste and must be segregated from non-deuterated waste streams to prevent isotopic dilution and facilitate potential recovery or specialized disposal.[1]
Data Summary: Physicochemical Properties of Ethyl 2-Methylbutyrate
The following table summarizes key quantitative data for the non-deuterated analog, which should be considered representative for the purposes of selecting PPE for Ethyl-d5 2-Methylbutyrate.
| Property | Value | Source |
| CAS Number | 7452-79-1 | [5] |
| Molecular Formula | C₇H₁₄O₂ | [9] |
| Boiling Point | 132-133 °C | [5][10] |
| Flash Point | ~26 °C (79 °F) | [5] |
| Density | 0.865 g/mL at 25 °C | [5] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [8] |
Core Protective Measures: A Head-to-Toe PPE Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific task being performed. The following protocol outlines the minimum required PPE and provides guidance for elevated-risk scenarios.
a. Eye and Face Protection: The First Line of Defense
Chemical splashes are a primary risk. Vapors can also cause eye irritation.[11]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory where chemicals are handled.[12][13]
-
Elevated Risk Scenario : When handling larger quantities (>100 mL), conducting reactions, or if there is any risk of splashing or explosion, a face shield must be worn in addition to safety goggles.[11][12] Chemical splash goggles provide a seal around the eyes and offer superior protection against splashes compared to safety glasses.[14]
b. Skin and Body Protection: Shielding from Contact
-
Laboratory Coat : A flame-resistant (FR) lab coat is required due to the flammability of the compound. If an FR coat is not available, a lab coat made of 100% cotton is the minimum acceptable alternative.[4][15] Synthetic materials like polyester can melt and fuse to the skin if they ignite. The lab coat must be fully buttoned with sleeves rolled down.
-
Personal Attire : Full-length pants and closed-toe shoes are mandatory.[4][13] The shoes should be made of a non-porous material to prevent absorption in case of a spill.[11]
c. Hand Protection: Selecting the Right Glove
Esters can degrade common glove materials. Therefore, glove selection is a critical, chemistry-specific decision.
-
Causality : Disposable nitrile gloves offer broad, short-term protection against many chemicals but may not be suitable for prolonged contact with esters.[12] It is crucial to consult a glove manufacturer's chemical resistance guide for specific data on Ethyl 2-Methylbutyrate or similar esters.
-
Recommended Materials : For prolonged handling or immersion, gloves made of Butyl rubber or Viton are often recommended for esters.[14] For incidental contact, double-gloving with nitrile gloves can provide a temporary barrier.
-
Protocol :
-
Always inspect gloves for tears or holes before use.[12]
-
If contact with Ethyl-d5 2-Methylbutyrate occurs, remove the glove immediately, wash your hands thoroughly, and put on a new glove.
-
Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs or keyboards.
-
d. Respiratory Protection: When Engineering Controls are Insufficient
-
Primary Control : A certified chemical fume hood is the primary engineering control and should be used for all operations involving the transfer of this volatile liquid.[7][16]
-
When a Respirator is Needed : In the rare event of a large spill outside of a fume hood or if engineering controls are not feasible, respiratory protection is required. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[12]
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to a standardized workflow is critical for safety and experimental integrity.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.
Sources
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- 4. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Ethyl 2-methylbutyrate | 7452-79-1 [chemicalbook.com]
- 6. cerritos.edu [cerritos.edu]
- 7. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
